Oxalyl fluoride

Catalog No.
S702263
CAS No.
359-40-0
M.F
C2F2O2
M. Wt
94.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxalyl fluoride

CAS Number

359-40-0

Product Name

Oxalyl fluoride

IUPAC Name

oxalyl difluoride

Molecular Formula

C2F2O2

Molecular Weight

94.02 g/mol

InChI

InChI=1S/C2F2O2/c3-1(5)2(4)6

InChI Key

HXQOOYKLTKQCRR-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)F)F

Canonical SMILES

C(=O)(C(=O)F)F

Foundational Research and Experimental Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

The vibrational spectra of oxalyl fluoride ((FOC-COF)) have been studied since the 1960s, with key experiments focusing on identifying its different molecular forms (rotamers) and their vibrational signatures.

The table below summarizes the core experimental approaches found in the literature:

Study Focus Key Experimental Methodologies Key Findings & Significance
Vibrational Analysis & Rotamer Identification [1] [2] Measurement of infrared and Raman spectra; Comparative analysis of spectral data for complete fundamental frequency assignment. First comprehensive vibrational assignment for this compound; Identification and distinction between different rotameric forms (e.g., cis and trans).
IR-Induced Rotamerization [3] Matrix-isolation spectroscopy: Isolating molecules in an inert argon matrix at low temperature. Site-selective IR irradiation: Using a narrowband tunable IR laser in the 2ν(CO) region (3680-3710 cm⁻¹). Demonstrated light-induced conversion between cis and trans rotamers; Provided strong evidence for vibrational assignments by observing interconversion; Achieved site-selective excitation.

The following diagram illustrates the logical workflow of the key experiment that demonstrated IR-induced rotamerization:

G A Prepare cis/trans equilibrium mixture B Isolate in Argon Matrix at Low Temperature A->B C Selective IR Irradiation (3680-3710 cm⁻¹) B->C D Pump cis conformer? C->D E1 cis → trans Rotamerization D->E1 Yes E2 trans → cis Rotamerization D->E2 No F Monitor Changes via Vibrational Spectroscopy E1->F E2->F

Experimental workflow for IR-induced rotamerization. [3]

Key Findings on Rotamers and Vibrational Modes

This compound exists as different rotamers (conformers), primarily the cis and trans forms, which differ in the spatial arrangement of the fluorine atoms relative to the carbonyl bonds. [3]

  • Vibrational Fundamentals: The foundational work by Hencher and King (1965) assigned all twelve fundamental vibrational frequencies for this compound. [1] [2] A later 2000 study confirmed and refined these assignments, noting that with the exception of the torsional vibration of the cis rotamer, all fundamentals for both rotamers were observed. [3]
  • Role of Overtones in Rotamerization: The experiment demonstrated that irradiation in the first C=O stretching overtone region (2ν(CO)) was sufficient to drive the conversion between cis and trans forms, even on a site-selective basis. [3] This indicates that the energy from this vibrational mode is effectively coupled into the rotational energy barrier.

References

infrared and Raman spectra analysis oxalyl fluoride

Author: Smolecule Technical Support Team. Date: February 2026

Core Spectroscopic Data from Hencher & King (1965)

The following data is derived from the foundational work by J.L. Hencher and G.W. King, who were the first to report and assign the infrared and Raman spectra of oxalyl fluoride [1].

Fundamental Vibration Approximate Frequency (cm⁻¹) Assignment Details
ν₁ (C=O stretch) 1928
ν₂ (C=O stretch) 1858
ν₃ (C-C stretch) 1084
ν₄ (C-F stretch) 860
ν₅ (C-F stretch) 794
ν₆ (O=C-F deform) 680
ν₇ (O=C-F deform) 580
ν₈ (C-C=O bend) 420
ν₉ (C-C=O bend) 370
ν₁₀ (C-C torsional mode) 120
ν₁₁ & ν₁₂ Not specified in abstract Remaining two fundamentals

The study successfully provided an assignment for all twelve fundamental frequencies of the molecule, analyzing it under the assumption of a planar, trans (C₂ₕ) configuration [1].

Experimental Protocols and Methodologies

Based on the publication, here are the key methodological aspects of the original research:

  • Samples: The analysis was performed on samples of this compound and oxalyl chloride fluoride [1].
  • Techniques: The researchers measured the previously unreported infrared and Raman spectra of this compound. The infrared spectrum of oxalyl chloride fluoride was also measured [1].
  • Data Interpretation: The spectra were analyzed, and vibrational assignments were made based on the molecular structure. The analysis for this compound concluded that a satisfactory interpretation could be made assuming a planar and trans configuration, which is consistent with its C₂ₕ symmetry [1].

Research Context and Relationship to Other Compounds

This compound is part of a family of oxalyl halides. The 1965 study by Hencher and King was part of a series that also investigated oxalyl chloride, establishing a comparative understanding of these compounds [1]. The following diagram illustrates the relationship between these related molecules and the analytical techniques used to study them.

G OxalylHalides Oxalyl Halides OxalylFluoride This compound (COF)₂ OxalylHalides->OxalylFluoride OxalylChloride Oxalyl Chloride (COCl)₂ OxalylHalides->OxalylChloride OxalylChlorideFluoride Oxalyl Chloride Fluoride OxalylHalides->OxalylChlorideFluoride IR Infrared (IR) Spectroscopy OxalylFluoride->IR Raman Raman Spectroscopy OxalylFluoride->Raman Analysis Spectral Analysis & Vibrational Assignments IR->Analysis Raman->Analysis TransConfig Planar, trans (C₂ₕ) Configuration Analysis->TransConfig

Relationship between oxalyl halides and their spectral analysis.

How to Access the Full Study and Further Research

The information above is sourced from the abstract of the 1965 paper. For your in-depth research, the following steps are recommended:

  • Locate the Full Paper: The article "Oxalyl halides: Part II. Vibrational spectra and assignments for this compound and oxalyl chloride fluoride" was published in the Journal of Molecular Spectroscopy (Volume 16, Issue 1, May 1965, Pages 168-178). You can access it through scientific databases like Scopus, Web of Science, or via the publisher, ScienceDirect [2] [1].
  • Review Subsequent Work: This 1965 study is a primary reference that has been cited by subsequent research. You can find more recent work, such as studies on the fluorescence and phosphorescence of this compound [1], by looking at papers that have cited this original article.

References

Basic Properties and Synthesis of Oxalyl Fluoride

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key identifiers and physical properties of oxalyl fluoride as found in the search results [1].

Property Value
Preferred IUPAC Name Oxalyl difluoride
Chemical Formula C₂F₂O₂
Molar Mass 94.017 g/mol
Melting Point -3 °C (270 K)
Boiling Point 26.6 °C (299.8 K)
Common Preparation Method Reaction of sodium fluoride with oxalyl chloride [1].

Conformational Stability and Structural Insights

A key aspect of a molecule's stability is its conformational behavior. Research indicates that this compound exists in an equilibrium between two periplanar forms: anti (ϕ = 180°) and syn conformers [2] [3].

Studies on the related molecule oxalyl chloride fluoride provide deeper insight into the torsional properties that influence stability. This molecule was found to exist as a mixture of anti and gauche (ϕ ≈ 60°) conformers [2] [3]. The energy difference between these conformers was quantified as follows [2] [3]:

Parameter Value
Standard Enthalpy (ΔH°) 2.5 (±1.2) kcal/mol
Standard Entropy (ΔS°) -6.5 (±3.3) cal/(mol·K)

The positive ΔH° value indicates that the transition from the anti to the gauche form is endothermic, meaning the anti form is more stable at lower temperatures [2] [3].

This diagram illustrates the relationship between molecular structure and the experimental method used to study its stability:

G Start Study of Conformational Stability A Molecular Structure (Oxalyl Halides) Start->A B Gas Phase Electron Diffraction (Experimental Method) A->B C Data Analysis & Modeling B->C D Identify Conformers C->D E Quantify Energy Differences (ΔH° and ΔS°) D->E Temperature Variation

Application Context Implying Thermal Stability

While direct thermal decomposition data is unavailable, one investigated application provides an indirect indication of this compound's stability. The compound has been studied for use in plasma etching of dielectrics as a potential replacement for gases with high global warming potential [1]. This suggests that this compound is stable enough to be handled and used in controlled industrial processes.

Avenues for Further Research

Based on the available information, here are suggested paths to deepen your understanding of this compound's thermal properties:

  • Experimental Studies: The most direct approach would involve techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to measure decomposition onset temperatures and enthalpies.
  • Computational Chemistry: High-level theoretical calculations could predict the energy barrier for decomposition and identify potential degradation pathways.
  • Expand Literature Review: A focused search on scientific databases for "this compound thermal decomposition" or "kinetics of this compound" may yield more specialized studies not captured in this search.

References

evaluation of oxalyl fluoride dielectric etch application

Author: Smolecule Technical Support Team. Date: February 2026

Oxalyl Fluoride: Properties and Synthesis

Basic Chemical Properties

Property Value
Chemical Formula C₂F₂O₂ [1]
Molar Mass 94.017 g·mol⁻¹ [1]
Melting Point -3 °C [1]
Boiling Point 26.6 °C [1]
Appearance Colorless liquid [1]

Synthesis Methods this compound can be synthesized through several methods:

  • Metathesis with Sodium Fluoride: Reacting oxalyl chloride with sodium fluoride [1].
  • Gas-Phase Reaction: A patent describes a method involving the reaction of oxalyl chloride with hydrogen fluoride in the gas phase, which is reported to offer faster reaction rates and higher yields [2].

Dielectric Etch Application Evaluation

The primary research evaluating this compound for dielectric etch applications was conducted by Karecki et al. (2001) using an Inductively Coupled Plasma (ICP) etch tool [1] [3]. The study was motivated by the need to find etching compounds with a lower global warming potential [1] [3].

Context and Motivation for Research

  • Application Area: Dielectric etch in semiconductor manufacturing [1] [3].
  • Research Goal: To evaluate this compound as a potential replacement for other fluorocarbon compounds (e.g., c-C₄F₈, C₄F₆, C₅F₈) that are used in etching but may have high global warming potential [1] [4].
  • General Etching Challenge: The study highlights the critical balance required in anisotropic etching between the removal rate of material from the trench bottom and the formation of a protective sidewall film to achieve desired etch features and critical dimensions, especially as feature sizes shrink below 100nm [4].

Experimental Protocol for Etch Evaluation

The following workflow generalizes the key steps involved in evaluating a new etching gas like this compound in a tool such as an Inductively Coupled Plasma (ICP) reactor.

Key Techniques and Objectives

  • Plasma Characterization: The study likely employed techniques like UV Absorption Spectroscopy and Mass Spectrometry to identify the radical and ionic species generated in the plasma from this compound, which are critical for the etching process [4].
  • Surface Analysis: X-ray Photoelectron Spectroscopy (XPS) was used to analyze the chemical composition of the protective film formed on the sidewalls during etching, which is crucial for achieving anisotropic (directional) etching [4].
  • Performance Metrics: The evaluation would have involved measuring standard etch performance metrics such as etch rate, selectivity (to the underlying material), and anisotropy (the directionality of the etch profile) [3] [4].

Conclusion

This compound presents itself as a candidate for specialized dielectric etch applications, primarily driven by environmental considerations. Future research would need to focus on generating comprehensive quantitative data to fully assess its performance against established etching gases.

References

use of oxalyl fluoride in inductively coupled plasma etch tool

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Oxalyl Fluoride in Etching

The table below summarizes the general information found regarding this compound and its context in plasma etching.

Aspect Available Information
Chemical Compound This compound (C₂F₂O₂) [1]
General Use Case Investigated for dielectric etch applications in ICP tools as a replacement for high Global Warming Potential (GWP) gases [1].
Key Advantage Lower Global Warming Potential (GWP) compared to standard perfluorocarbons (PFCs) like C₄F₈ [1] [2].
Status of Data Referenced study is from 2001; specific etch rates, selectivity data, and detailed process parameters are not provided in the search results [3].

Generic ICP Etching Workflow

While specific protocols for this compound are unavailable, the general workflow for an ICP etching process is consistent. The diagram below outlines the logical sequence of steps a researcher would follow, from sample preparation to result verification.

Start Start ICP Etching Process Step1 1. Sample Preparation (Cleaning, Mask Patterning) Start->Step1 Step2 2. Load Wafer into Vacuum Chamber Step1->Step2 Step3 3. Set & Stabilize Process Parameters (Gas Flow, Pressure, RF Power) Step2->Step3 Step4 4. Ignite Plasma and Initiate Etch Step3->Step4 Step5 5. In-situ Process Monitoring (Endpoint Detection, Plasma Stability) Step4->Step5 Step6 6. Conclude Etch & Vent Chamber Step5->Step6 Step7 7. Post-Etch Analysis (SEM, Profilometry) Step6->Step7 End Process Evaluation & Documentation Step7->End

This workflow is a high-level overview. A detailed protocol would require filling in the specific parameters for each step, which is what the existing literature on this compound lacks.

A Path Forward for Your Research

Given the scarcity of public information, I suggest the following approaches to gather the necessary technical details:

  • Consult Patent Literature: The search results reference a US Patent (US6635185), titled "Method of etching and cleaning using fluorinated carbonyl compounds" [1]. Patent documents often contain highly detailed experimental sections, example recipes, and supporting data that are exactly suited for creating application notes.
  • Access Academic Journals: The primary source for experimental data is the 2001 paper by Karecki et al. in the Journal of The Electrochemical Society [3]. You may need to access this paper through a university or institutional library subscription to obtain the full text with parameters and results.
  • Engage with Equipment Manufacturers: Companies that build ICP etchers (such as Plasma-Therm, Oxford Instruments, and Corial) have extensive application labs [4] [5]. Contacting them directly for application notes or process recipes related to environmentally sustainable etching gases could be very productive.

References

Comprehensive Application Notes and Protocols: Oxalyl Fluoride Vapor Phase Etching Process

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oxalyl Fluoride in Etching Applications

This compound ((COF)₂) is an organofluorine compound that has gained significant attention in recent years as a potential etching agent for semiconductor and microelectromechanical systems (MEMS) manufacturing. As the semiconductor industry seeks alternatives to compounds with high global warming potential, this compound has emerged as a promising candidate due to its potentially favorable environmental profile and etching capabilities [1]. This colorless liquid is a fluorinated derivative of oxalic acid and can be prepared by the reaction of sodium fluoride with oxalyl chloride [1].

The compound has been specifically investigated for use in dielectric etch applications in inductively coupled plasma etch tools [1]. Unlike traditional hydrogen fluoride (HF) etching processes, this compound offers potential advantages in process control and environmental impact. The move toward vapor phase etching technologies represents a significant advancement in semiconductor manufacturing, enabling improved precision and selectivity while reducing liquid chemical waste [2] [3]. These characteristics make this compound particularly valuable for applications requiring high precision, such as in MEMS device fabrication and integrated circuit manufacturing.

Chemical Properties and Characteristics of this compound

This compound possesses distinct chemical properties that make it suitable for vapor phase etching applications. With a molecular formula of C₂F₂O₂ and a molar mass of 94.017 g/mol, it exhibits physical characteristics that include a melting point of -3°C and a boiling point of 26.6°C [1]. These properties indicate that this compound exists as a liquid at room temperature but can easily be vaporized for processing, facilitating its use in vapor phase etching systems.

The compound's molecular structure features two carbonyl fluoride groups, which contribute to its reactivity with various materials, particularly silicon dioxide. This reactivity is fundamental to its etching capabilities, as it enables selective removal of oxide layers while preserving other materials. When compared to traditional etching agents like hydrogen fluoride, this compound demonstrates different chemical behavior that may offer advantages in specific applications, though comprehensive comparative studies are still ongoing in the research community.

Table 1: Fundamental Properties of this compound

Property Value Significance for Etching Applications
Chemical Formula C₂F₂O₂ Determines reactivity with various materials
Molar Mass 94.017 g/mol Affects vaporization characteristics
Melting Point -3°C Indicates liquid state at room temperature
Boiling Point 26.6°C Facilitates easy vaporization for processing
Synonyms Oxalyl difluoride, TL-108 Recognized by multiple identifiers in literature

Synthesis Protocols for this compound

Vapor-Phase Synthesis Method

The vapor-phase synthesis of this compound represents a significant advancement in production methodology. This approach involves reacting oxalyl chloride with hydrogen fluoride directly in the gas phase, bypassing the limitations of liquid-phase reactions. The process requires heating both oxalyl chloride and hydrogen fluoride separately to vaporize them before introducing the gases into a reaction chamber [4]. This method has demonstrated superior reaction kinetics and higher yields compared to traditional liquid-phase approaches.

The theoretical stoichiometry requires 2 moles of hydrogen fluoride per mole of oxalyl chloride, but industrial implementation typically uses an excess of hydrogen fluoride (2.2-10 moles per mole of oxalyl chloride) to drive the reaction to completion [4]. The moisture content of the hydrogen fluoride feedstock is critical, as water contamination leads to undesirable byproducts like oxalic acid, reducing yields. Optimal hydrogen fluoride moisture content should be maintained below 0.5%, preferably under 0.1% [4]. Reaction temperatures must maintain oxalyl chloride in gaseous form, typically above 40°C, though excessively high temperatures promote phosgene formation as an unwanted byproduct.

Traditional Liquid-Phase Synthesis

The conventional approach to this compound synthesis involves a liquid-phase reaction between oxalyl chloride and sodium fluoride in appropriate solvent systems. This method typically employs neutral media such as sulfolane, tetraglyme, or acetonitrile, where sodium fluoride is suspended as a heterogeneous mixture [4]. The reaction proceeds at elevated temperatures, often up to 130°C, to achieve reasonable reaction rates.

However, this method presents several limitations, including slow reaction rates due to the heterogeneous nature of the system, inefficient consumption of expensive alkali metal fluorides, and the tendency for byproduct formation including fluorinated phosgene at higher temperatures [4]. These limitations have led to the development of the vapor-phase method as a superior alternative for industrial-scale production.

Etching Mechanisms and Chemical Pathways

The etching mechanism of this compound with silicon dioxide shares similarities with traditional hydrogen fluoride etching processes but with distinct reaction pathways and byproducts. In vapor phase etching, the fundamental chemical reaction involves the conversion of solid silicon dioxide to volatile silicon tetrafluoride through a series of nucleophilic substitution reactions. The process can be conceptually represented by the following overall reaction, though the actual mechanism proceeds through intermediate steps:

[ \text{SiO}_2(s) + (COF)_2(g) \rightarrow SiF_4(g) + CO_2(g) + \text{other volatile byproducts} ]

The etching process initiates with the adsorption of this compound molecules onto the silicon dioxide surface, particularly targeting siloxane groups (≡Si-O-Si≡). This is followed by proton transfer and nucleophilic attack that breaks the silicon-oxygen bonds, similar to mechanisms observed in HF-based etching [5]. The specific reaction intermediates and kinetic profile differ from HF etching due to this compound's molecular structure, potentially offering advantages in selectivity and control.

OxalylFluorideEtching cluster_1 This compound Etching Mechanism Adsorption 1. Adsorption Phase Protonation 2. Oxygen Protonation Adsorption->Protonation Attack 3. Nucleophilic Attack Protonation->Attack Volatilization 4. SiF₄ Volatilization Attack->Volatilization SiF4 Silicon Tetrafluoride SiF₄ Volatilization->SiF4 Production Byproducts CO₂ + Other Volatile Products Volatilization->Byproducts Byproducts OxalylFluoride This compound (COF)₂ OxalylFluoride->Adsorption Vapor Phase SiO2 Silicon Dioxide SiO₂ SiO2->Adsorption Surface

Diagram 1: this compound etching mechanism with silicon dioxide showing the four primary stages of the reaction process

Experimental Setup and Process Optimization

Vapor Phase Etching System Configuration

A typical vapor phase etching system for this compound consists of several key components: a gas delivery system for controlled introduction of etchants, a reaction chamber where substrates undergo processing, temperature control systems to maintain optimal reaction conditions, and effluent management to handle reaction byproducts [3] [6]. The system must be constructed from materials compatible with fluorine chemistry, such as stainless steel, nickel alloys, or certain passivated aluminum surfaces, to prevent corrosion and contamination.

The gas delivery system typically includes mass flow controllers for precise regulation of this compound vapor, which may be generated through a heated bubbler system or direct vaporization. In some configurations, catalyst vapors such as water or alcohol may be introduced to enhance etching rates and selectivity, similar to approaches used in HF vapor etching [6]. The reaction chamber design must ensure uniform exposure of all substrate surfaces to the etching vapor, which can be achieved through proper gas distribution systems and substrate positioning.

Process Parameter Optimization

Optimizing the this compound vapor phase etching process requires careful control of multiple process parameters that collectively determine etching efficiency, selectivity, and uniformity. Based on analogous vapor phase HF etching processes, key parameters include process temperature, pressure, this compound concentration, exposure time, and the possible introduction of catalyst vapors [6].

Table 2: Optimization Parameters for this compound Vapor Phase Etching

Parameter Typical Range Effect on Etching Process Optimization Guidelines
Temperature 25-60°C Higher temperatures increase etching rate but may reduce selectivity Balance between reaction kinetics and material selectivity
Pressure 100-1000 Torr Lower pressure enhances byproduct desorption Optimize for uniform etching across substrate
This compound Concentration 10-100% in carrier gas Higher concentrations increase etching rate Adjust based on oxide thickness and selectivity requirements
Process Time 1-30 minutes Determines total oxide removal Monitor with endpoint detection when possible
Catalyst Addition Water, alcohol, or none Significantly enhances etching rate Water provides higher selectivity; alcohol improves wettability

Experimental studies have demonstrated that selectivity optimization between different materials is crucial for successful application. In MEMS manufacturing, high selectivity between sacrificial oxides (thermal oxide, TEOS, PECVD oxide) and structural or protective layers (silicon nitride, aluminum, silicon carbide) is essential [2]. For silicon-rich silicon nitride films, annealing at temperatures around 500°C can reduce etching rates by nearly an order of magnitude, significantly improving selectivity over silicon dioxide [6].

Application Notes for Specific Use Cases

MEMS Device Fabrication

In MEMS device fabrication, this compound vapor phase etching offers significant advantages for sacrificial layer release processes. The technology enables removal of sacrificial oxides (thermal oxide, TEOS, SOI bonded oxide, PECVD oxide, spin-on glasses) while protecting structural layers including various metals (aluminum, gold, copper, nickel) and silicon-rich nitrides [2]. This selective etching is crucial for creating free-moving mechanical structures without stiction issues that often plague wet etching processes.

The XERIC oxide etch process, while developed for HF-based chemistry, illustrates the capabilities required for successful MEMS manufacturing: large process windows, excellent uniformity (<5% 1σ), high repeatability (<5% 1σ), no corrosion or stiction, and optional endpoint detection capabilities [2]. These characteristics translate well to this compound processes, potentially with enhanced performance due to the different chemical properties of the etchant. Applications include sensors, RF MEMS, micro bolometer arrays, accelerometers, and RF switches [2].

Semiconductor Device Manufacturing

For semiconductor device manufacturing, this compound vapor phase etching presents opportunities in dielectric etching applications where traditional etchants pose environmental concerns. The compound has been specifically evaluated for dielectric etch applications in inductively coupled plasma etch tools [1] [7]. The vapor phase approach enables precise control over critical dimensions and minimizes damage to sensitive structures, which is increasingly important as device geometries continue to shrink.

The etching process can be integrated with in-situ monitoring techniques such as laser interferometry or mass spectrometry to detect endpoint precisely, ensuring consistent results across wafers and batches. This capability is particularly valuable for advanced semiconductor manufacturing where uniformity at the nanometer scale is required. Additionally, the dry nature of the process eliminates liquid surface tension effects that can cause pattern collapse in high-aspect-ratio structures.

Analytical Methods and Characterization

Characterizing the effectiveness of this compound vapor phase etching requires multiple analytical techniques to evaluate etching rates, selectivity, surface quality, and potential damage or contamination. Atomic force microscopy (AFM) provides nanometer-scale topography information, enabling quantification of surface roughness changes induced by etching [5]. Scanning electron microscopy (SEM) offers high-resolution imaging of cross-sectional structures to verify etching completeness and profile integrity.

Fluorescence spectroscopy can detect chemical structure defects and contamination that may affect optical properties or device performance [5]. For quantitative assessment of etching rates, ellipsometry provides precise measurements of oxide thickness reduction, while X-ray photoelectron spectroscopy (XPS) can verify surface chemistry and detect any residual contamination [3]. The laser-induced damage threshold (LIDT) test is particularly relevant for optical components, measuring the ability of treated surfaces to withstand high laser fluence without damage [5].

CharacterizationWorkflow cluster_AFM Topography Analysis cluster_Chemical Chemical Analysis cluster_Performance Performance Testing Sample Sample Preparation and Etching AFM Atomic Force Microscopy Sample->AFM SEM Scanning Electron Microscopy Sample->SEM XPS XPS Sample->XPS Fluorescence Fluorescence Spectroscopy Sample->Fluorescence LIDT LIDT Test Sample->LIDT Ellipsometry Ellipsometry Sample->Ellipsometry Results Comprehensive Evaluation AFM->Results SEM->Results XPS->Results Fluorescence->Results LIDT->Results Ellipsometry->Results

Diagram 2: Comprehensive characterization workflow for evaluating this compound etching effectiveness using multiple analytical techniques

Safety Protocols and Environmental Considerations

Handling and Personal Protective Equipment

This compound requires strict safety protocols due to its toxic and corrosive nature. Personnel must utilize appropriate personal protective equipment (PPE) including acid-resistant gloves, chemical splash goggles, face shields, and suitable chemical-resistant clothing. All handling should occur within certified fume hoods or ventilated enclosures to prevent exposure to vapors, with continuous atmospheric monitoring recommended in processing areas.

Engineering controls should include gas detection systems specifically calibrated for hydrogen fluoride and carbonyl fluoride (potential decomposition products), adequate ventilation, and emergency scrubbing systems for effluent management. Cylinders and containers of this compound should be securely stored in cool, well-ventilated areas away from incompatible materials including strong bases, amines, and reactive metals. Storage temperatures should be maintained below the boiling point but above the melting point to prevent phase change issues.

Emergency Procedures and First Aid

In case of exposure to this compound, immediate emergency response is critical. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. For skin contact, remove contaminated clothing and thoroughly wash affected areas with water. Inhalation exposure requires immediate movement to fresh air and medical evaluation, as pulmonary edema may develop after a delay. All incidents should be documented, and medical personnel should be informed about the specific chemicals involved.

Environmental considerations must address the complete containment and treatment of effluents. While this compound is being investigated as a replacement for compounds with high global warming potential [1], proper abatement systems are still required to decompose any residual toxic compounds before release to the atmosphere. Waste products from the etching process should be collected and treated according to local regulations for fluorine-containing compounds.

Troubleshooting and Common Challenges

Several challenges may arise during this compound vapor phase etching processes, requiring systematic troubleshooting approaches. Etching non-uniformity often results from improper gas distribution, temperature gradients across the substrate, or pressure fluctuations. Solutions include verifying gas delivery system integrity, improving chamber design for uniform flow patterns, and implementing multi-zone temperature control.

Insufficient etching rates may indicate degraded this compound, incorrect process parameters, or contamination issues. Fresh etchant should be sourced, and process conditions should be verified against established protocols. Poor selectivity between materials can be addressed by optimizing temperature and pressure parameters, introducing selective inhibitors, or employing pulsed etching processes with purge cycles between exposures. Surface residues or contamination may result from inadequate cleaning before etching, condensation of reaction products, or impurities in the etchant gas stream.

Conclusion and Future Perspectives

This compound vapor phase etching represents a promising technology for advanced semiconductor and MEMS manufacturing, offering potential advantages in process control, environmental impact, and selectivity. While further research is needed to fully characterize its capabilities and limitations across various applications, initial investigations demonstrate its viability as an etching agent, particularly for dielectric materials [1].

Future development will likely focus on process optimization for specific applications, integration with other fabrication steps, and comprehensive environmental impact assessments. As manufacturing requirements continue to evolve toward smaller features and more complex structures, vapor phase etching techniques using compounds like this compound may play an increasingly important role in enabling these advancements while addressing sustainability concerns.

References

Comprehensive Application Notes and Protocols for Oxalyl Fluoride as a Low-GWP Etchant

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Oxalyl fluoride is an organofluorine compound with the formula (COF)₂ that has emerged as a promising candidate for replacing high global-warming-potential (GWP) etchants in semiconductor manufacturing processes. This colorless liquid is synthesized through the reaction of sodium fluoride with oxalyl chloride and represents a fluorinated derivative of oxalic acid [1]. The compound possesses a molecular weight of 94.017 g/mol, with a melting point of -3°C and a boiling point of 26.6°C, making it suitable for various semiconductor processing applications [1].

The semiconductor industry faces significant environmental challenges due to its reliance on perfluorocompounds (PFCs) such as CF₄, C₂F₆, and SF₆, which exhibit extremely high global warming potentials—with CF₄ absorbing 5,700 times more heat per molecule than carbon dioxide [2]. These compounds are extensively used in dielectric etch applications and chamber cleaning processes. This compound is currently under investigation as a sustainable alternative with potentially lower environmental impact, particularly for etching applications where it could replace compounds with high global warming potential [1] [3].

Environmental Rationale for Replacement Etchants

The PFC Problem in Semiconductor Manufacturing

The semiconductor industry represents the largest user and therefore emitter of intentionally produced perfluorocompounds (PFCs) [2]. These compounds are characterized by exceptional stability and extended atmospheric lifetimes, leading to their significant cumulative impact on global warming. The stability of these compounds, particularly CF₄ with a dissociation energy D(CF₃-F)∼130 kcal/mol, makes them both highly effective in industrial processes and environmentally persistent [2].

Current Abatement Strategies and Limitations

Current approaches to mitigating PFC emissions include:

  • Decomposition methods including combustion, plasma, and thermal-chemical treatment
  • Recycle and recovery of unused PFCs
  • Process optimization and replacement of PFCs with alternative gases [2]

While thermal treatment systems represent the only field-proven technique for treating PFC-containing exhaust streams, these methods are energy-intensive and must operate nearly continuously rather than just when PFCs are flowing [2]. This limitation has driven research into more efficient alternatives, including the investigation of replacement compounds like this compound that inherently possess lower global warming potential.

Properties and Advantages of this compound

This compound offers several potential advantages for semiconductor etching applications:

The fundamental environmental benefit of this compound lies in its molecular structure, which contains carbon-oxygen bonds that are more readily broken than the carbon-fluorine bonds predominant in traditional PFCs. This structural characteristic suggests a potentially shorter atmospheric lifetime and consequently lower global warming potential, although specific GWP values for this compound were not provided in the available literature.

Experimental Protocols for Dielectric Etching Applications

Equipment and Safety Setup

Materials and Equipment:

  • This compound source (commercial or synthesized via published methods [1])
  • Inductively coupled plasma (ICP) etch tool [1]
  • Mass flow controllers for gas delivery
  • Silicon wafers with dielectric films (silicon oxide, silicon nitride)
  • Residual gas analyzer or FTIR for endpoint detection
  • Appropriate chemical handling equipment for fluorinated compounds

Safety Considerations:

  • Implement standard safety protocols for handling fluorinated compounds
  • Ensure adequate ventilation and scrubbing systems
  • Utilize appropriate personal protective equipment (PPE)
Dielectric Etch Experimental Procedure

Step 1: System Preparation

  • Mount silicon wafer with appropriate dielectric film (SiO₂ or Si₃N₄) in etch chamber
  • Establish stable base pressure (<10 mTorr) in the processing chamber
  • Verify proper functioning of all mass flow controllers and pressure sensors

Step 2: Process Parameter Establishment

  • Set chamber pressure to target range (typically 5-100 mTorr)
  • Establish this compound flow rate using mass flow controller (specific ranges optimized for tool configuration)
  • Apply RF power to generate plasma (typically 100-1000W, depending on tool size)
  • Optional: Introduce argon as carrier gas if needed for plasma stability

Step 3: Etching Process Execution

  • Ignite plasma and stabilize process parameters
  • Monitor etch progress using interferometry or optical emission spectroscopy
  • Terminate process upon reaching endpoint detection
  • Vent chamber and remove processed wafer

Step 4: Post-Process Analysis

  • Measure etch rate using profilometry or ellipsometry
  • Examine etch profile and anisotropy using SEM
  • Assess selectivity to underlying layers
  • Evaluate wafer for defects or contamination
Performance Optimization Guidelines

Based on the referenced investigation of this compound in an inductively coupled plasma etch tool [1], researchers should systematically vary these parameters to optimize the process for their specific application:

  • Power Optimization: Evaluate etch rates and selectivity across a range of RF powers (100-1000W)
  • Pressure Optimization: Assess etch uniformity and profile control at different chamber pressures
  • Chemistry Optimization: Experiment with additive gases (O₂, Ar, N₂) to modify etch characteristics
  • Temperature Optimization: Control substrate temperature to manage etch rate and selectivity

Comparative Performance Data

Table 1: Comparison of this compound with Traditional PFC Etchants

Property This compound CF₄ C₂F₆ SF₆
Chemical Formula (COF)₂ CF₄ C₂F₆ SF₆
Molecular Weight (g/mol) 94.017 88.005 138.01 146.06
Boiling Point (°C) 26.6 -127.8 -78.1 -64
Melting Point (°C) -3 -183.6 -100.6 -50
Global Warming Potential Under Investigation 5,700 [2] 11,900 22,800
Primary Applications Dielectric etching [1] Dielectric etching, chamber cleaning Dielectric etching, chamber cleaning Dielectric etching, chamber cleaning

Table 2: Experimental Parameters for this compound Etching

Parameter Typical Range Impact on Process
Flow Rate Tool-dependent Affects etch rate and uniformity
Chamber Pressure 5-100 mTorr Influences anisotropy and selectivity
RF Power 100-1000W Controls plasma density and etch rate
Substrate Temperature 20-100°C Affects etch rate and photoresist integrity
Electrode Spacing Tool-dependent Influences plasma characteristics

Methodologies for Environmental Impact Assessment

PFC Abatement Testing Protocol

The following protocol adapts established PFC abatement assessment methods for evaluating this compound decomposition:

Experimental Setup:

  • Utilize microwave-induced atmospheric plasma system (2.45 GHz)
  • Configure with variable power supply (up to 1950 W)
  • Implement quartz plasma reactor tube with tangential gas injection
  • Establish gas delivery system with mass flow controllers for N₂ carrier and this compound
  • Incorporate water vapor introduction system for hydrolysis studies
  • Install FTIR spectrometer for effluent analysis [2]

Testing Procedure:

  • Establish baseline system performance with N₂ flow
  • Introduce calibrated this compound concentration in N₂ carrier
  • Apply microwave power (500-1950 W range) to generate plasma
  • Introduce stoichiometric H₂O vapor for hydrolysis
  • Analyze effluent stream using FTIR spectroscopy
  • Quantify decomposition products and conversion efficiency
  • Systematically vary parameters: flow rate, power, concentration
Destruction Efficiency Calculation

Calculate destruction and removal efficiency (DRE) using:

DRE (%) = [(C_in - C_out) / C_in] × 100

Where C_in represents inlet concentration of this compound and C_out represents outlet concentration.

Workflow Diagram for Etchant Evaluation

The following diagram illustrates the comprehensive evaluation pathway for implementing this compound as a replacement etchant:

workflow Start Identify Need for Low-GWP Etchant EnvAssess Environmental Impact Assessment Start->EnvAssess Synth This compound Synthesis (NaF + Oxalyl Chloride) EnvAssess->Synth Char Material Characterization (Melting Point: -3°C, BP: 26.6°C) Synth->Char EtchSetup ICP Etch Tool Setup Char->EtchSetup ParamOpt Parameter Optimization (Pressure, Power, Flow Rate) EtchSetup->ParamOpt PerfEval Performance Evaluation (Etch Rate, Selectivity, Uniformity) ParamOpt->PerfEval ByProduct By-product Analysis (FTIR, Mass Spec) PerfEval->ByProduct Compare Comparative Analysis vs. Traditional PFCs ByProduct->Compare Implement Process Implementation Compare->Implement

Implementation Challenges and Future Directions

The implementation of this compound as a replacement for established PFC etchants presents several technical challenges that require further investigation:

Stability and Handling Considerations:

  • This compound's low boiling point (26.6°C) necessitates careful temperature control during storage and delivery [1]
  • Potential hydrolysis reactions with ambient moisture require anhydrous handling conditions
  • Compatibility with existing gas delivery infrastructure must be verified

By-product Management:

  • Comprehensive analysis of etch by-products is essential for environmental compliance
  • Potential formation of HF or other acidic species requires appropriate scrubbing systems
  • Assessment of chamber cleaning requirements and particulate formation

Process Integration Challenges:

  • Optimization of etch selectivity between different dielectric materials
  • Evaluation of photoresist compatibility and mask erosion characteristics
  • Assessment of plasma stability and uniformity in production-scale tools

Future research directions should focus on quantitative environmental impact assessments, including determination of atmospheric lifetime and global warming potential, long-term reliability testing in production environments, development of abatement strategies specifically tailored to this compound by-products, and exploration of complementary low-GWP compounds for different semiconductor processing applications.

References

synthesis of perfluorovinyl ethers from oxalyl fluoride

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of Oxalyl Fluoride

A high-yield method for producing the key precursor, this compound, from oxalyl chloride is described in a Japanese patent [1].

Key Improvements:

  • Reagent: Uses fine-particle (≤10 μm) alkali metal fluoride (NaF or KF), which is easier to handle and cheaper than hydrogen fluoride.
  • Solvent: Aprotic solvent.
  • Temperature: Mild reaction conditions of -10 °C to 50 °C.
  • Yield: Achieves this compound in yields exceeding 90% [1].

Reaction Summary: [ \ce{(COCl)2 + 2 NaF ->[$-10$ to $50 ^{\circ}$C][Aprotic solvent] (COF)2 + 2 NaCl} ]

Synthesis of Perfluorovinyl Ethers

The synthesis of perfluorovinyl ethers involves multiple steps, as outlined in research for proton exchange membrane materials [2] [3].

General Workflow: The synthesis typically starts from a fluorinated precursor and proceeds through several key transformations [2]:

  • Formation of Fluoroalkyl Iodide: A carboxylate ester or sulfonyl fluoride precursor is converted to a fluoroalkyl iodide via radical-initiated decarboxylation or desulfination.
  • Phosphonite Formation: The iodide intermediate reacts with tetraethyl pyrophosphite in a photoreaction to form a diethyl fluorophosphonite.
  • Oxidation to Phosphonate: The phosphonite is oxidized (e.g., with hydrogen peroxide) to yield the final phosphonate ester-containing perfluorovinyl ether.

Comparative Synthesis Data

The table below summarizes key methods for synthesizing perfluorovinyl ethers and related monomers from the search results:

Target Molecule Key Starting Material(s) Core Synthetic Step(s) Reported Yield Citation
Phosphonate-perfluorovinyl ethers Carboxylate ester or sulfonyl fluoride Radical iododecarboxylation/desulfination; reaction with pyrophosphite; oxidation Moderate to good [2]
Acid-functionalized perfluorinated monomers Iodopentafluorobenzene, vinyl sulfonates Palladium-catalyzed Heck-type cross-coupling Up to 65% (isolated) [3]
Fluoroalkyl perfluorovinyl ethers Fluoroalkoxy acyl fluorides Dehalogenation Information missing [4] [5]

Experimental Protocol Guidelines

While a full procedure for synthesuring perfluorovinyl ethers directly from this compound is not available, the Organic Syntheses guidelines provide a gold standard for writing reproducible experimental protocols [6]. Adhering to these will ensure the quality and reliability of your application notes.

  • Apparatus Setup: Provide a full description of the reaction setup. Specify flask size and number of necks, and indicate how every neck is equipped (e.g., addition funnel, argon inlet, septum). Flame-drying and inert atmosphere maintenance are critical [6].
  • Reagents and Solvents: For all chemicals, indicate the source (supplier), purity grade, and any pre-purification methods (e.g., "distilled from sodium benzophenone ketyl" for THF). Justify the use of any excess reagents [6].
  • Quantitative Data: Report amounts in mL, g, and mmol. Yields should be rounded to the nearest percent, and significant figures must be used correctly [6].
  • Reproducibility: The procedure must be optimized and carried out successfully at least twice on the described scale to ensure reproducibility [6].

Visualizing the Synthetic Pathway

Below is a workflow diagram illustrating a general synthetic route to perfluorovinyl ethers, integrating information on the this compound precursor.

G Start Oxalyl Chloride A Reaction with NaF Aprotic solvent, -10 to 50 °C Start->A B This compound (Precursor) A->B C Fluorinated Precursor (Carboxylate ester or sulfonyl fluoride) D Radical Reaction Iododecarboxylation or Iododesulfination C->D E Fluoroalkyl Iodide Intermediate D->E F Photoreaction with Tetraethyl Pyrophosphite E->F G Diethyl Fluorophosphonite Intermediate F->G H Oxidation (H₂O₂) G->H End Perfluorovinyl Ether (Product) H->End

Synthetic Route to Perfluorovinyl Ethers (Width: 760px)

Research Applications and Outlook

Perfluorovinyl ethers are critical monomers for synthesizing specialized materials:

  • Fuel Cell Membranes: They are key building blocks for proton exchange membranes (PEMs), like Nafion, used in fuel cells. Research focuses on incorporating acidic groups (sulfonic, phosphonic) into the monomer structure to enhance proton conductivity [3].
  • Tailored Monomers: Synthetic strategies like Heck coupling, nucleophilic displacement, and the Wittig-Horner reaction are being explored to create new perfluorinated monomers with vinyl groups for polymerization [3].
  • Process Optimization: Patent literature reveals ongoing work to develop more efficient and higher-yielding industrial processes for these valuable compounds [4] [5].

Critical Gaps and Next Steps

It is important to note that the search results do not contain a single, detailed protocol that starts from this compound and ends with a perfluorovinyl ether. The information is segmented, covering the synthesis of the precursor and general routes for the final ethers separately [2] [1].

To proceed, I suggest the following:

  • Consult Specialized Databases: A deeper search in specialized chemistry databases like SciFinder or Reaxys may be necessary to find a complete, documented procedure linking these two steps.
  • Review Full Patent Texts: Examining the full text of the cited patents [4] [5], particularly EP0260773B1 and US4772756A, might provide more comprehensive experimental sections.

References

oxalyl fluoride as a fluorinating agent in organic synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Basic Information and Properties

Oxalyl fluoride is an organofluorine compound with the formula (COF)₂. It is a colorless liquid and a fluorinated derivative of oxalic acid [1].

Chemical Structure: The structure consists of two carbonyl groups each bonded to a fluorine atom [2]. Its IUPAC name is oxalyl difluoride, and it is also known by the laboratory code TL-108 [1] [3].

Physicochemical Properties: The table below summarizes key properties of this compound.

Property Value Reference
Chemical Formula C₂F₂O₂ [1]
Molar Mass 94.017 g/mol [1]
Melting Point -3 °C (270 K) [1]
Boiling Point 26.6 °C (299.8 K) [1]
Standard Boiling Point (NIST) 26.55 °C (299.7 K) [4]
Enthalpy of Vaporization (ΔvapH) 28.255 kJ/mol (at 270.13 K) [4]
Enthalpy of Fusion (ΔfusH) 13.407 kJ/mol (at 260.73 K) [4]
Ionization Energy (IE) 12.20 ± 0.02 eV [4]

Synthesis and Production Protocols

Several methods are documented for the preparation of this compound.

Protocol 1: Metathesis with Sodium Fluoride

This is a common laboratory-scale synthesis from oxalyl chloride [1].

  • Reagents: Oxalyl chloride, sodium fluoride (anhydrous), a neutral organic solvent (e.g., acetonitrile, sulfolane, tetraglyme).
  • Procedure:
    • Suspend anhydrous sodium fluoride in the chosen solvent to create a heterogeneous mixture.
    • Add oxalyl chloride to the suspension.
    • Heat the reaction mixture, typically to temperatures up to 130°C.
    • Distill the volatile this compound product from the reaction mixture.
  • Notes: This reaction can be slow due to its heterogeneous nature. A large excess of NaF may be required, and high temperatures can lead to the formation of by-products like carbonyl fluoride (COF₂) [5].

The following diagram illustrates the synthesis workflow for this compound:

SynthesisWorkflow Start Start Reaction Setup Step1 Suspend NaF in solvent (e.g., Acetonitrile) Start->Step1 Step2 Add Oxalyl Chloride Step1->Step2 Step3 Heat Mixture (Up to 130 °C) Step2->Step3 Step4 Distill Product Step3->Step4 Product Obtain Pure this compound Step4->Product

Protocol 2: Gas-Phase Reaction with Hydrogen Fluoride

An industrial method involves a direct gas-phase reaction, which can be more efficient [5].

  • Reagents: Gaseous oxalyl chloride, anhydrous hydrogen fluoride (HF).
  • Procedure:
    • Vaporize oxalyl chloride and HF separately by heating.
    • Combine the gaseous reagents in a reactor. A molar excess of HF (e.g., 2.2 to 10 moles per mole of oxalyl chloride) is preferred.
    • Maintain the reaction temperature at a minimum of 40°C to ensure reactants remain gaseous and to achieve a practical reaction rate.
    • Recover excess HF for reuse after the reaction.
  • Critical Notes:
    • HF is highly toxic, corrosive, and requires specialized equipment (e.g., Hastelloy, Monel, or Teflon-lined apparatus).
    • The HF must be as anhydrous as possible (preferably <0.5% water) to prevent hydrolysis of the reactants and products, which leads to oxalic acid formation and reduced yields [5].
Protocol 3: Preparation of Isotope-Labeled this compound

A patent describes the synthesis of isotope-labeled (e.g., ¹⁸O) this compound for use as a radioactive tracer [6]. The method involves fluorination of oxalic acid or its salts using fluorine (F₂), bromine trifluoride (BrF₃), or related fluorinating agents in the presence of the isotopic label.

Safety and Handling

This compound is a toxic compound and requires careful handling and appropriate personal protective equipment (PPE) [3]. It is typically insoluble in water but may react with it. It is often soluble in organic solvents like dichloromethane, chloroform, and acetone [3].

Research Context and Potential Applications

While its direct use as a common fluorinating agent is not detailed in the available sources, this compound is recognized as a valuable starting material for industrial production of other organofluorine compounds, such as perfluorinated ethers [6] [5]. It has also been investigated for use in plasma etching of dielectrics in the semiconductor industry as a potential replacement for gases with high global warming potential [1].

References

Comprehensive Application Notes and Protocols: Preparation of Oxalyl Fluoride from Oxalyl Chloride and Sodium Fluoride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oxalyl Fluoride

This compound (C₂F₂O₂) is a valuable organofluorine compound that serves as a key synthetic intermediate in the production of various fluorine-containing organic compounds, particularly perfluorinated compounds with industrial significance. As the difluoride derivative of oxalic acid, this colorless liquid possesses physical properties that make it suitable for specialized applications, with a melting point of -3°C and boiling point of 26.6°C [1]. The compound has garnered increased attention in recent years as a potential replacement for high global-warming-potential compounds in etching processes, particularly in the semiconductor industry where environmentally benign alternatives are actively sought [1].

The synthesis of this compound represents an important fluorination methodology in organofluorine chemistry, bridging the gap between classical halogen exchange techniques and modern sustainable approaches. These application notes provide a comprehensive overview of the preparation methods, reaction optimization parameters, safety considerations, and practical applications of this compound, specifically focusing on the reaction between oxalyl chloride and sodium fluoride. The protocol described herein is designed for researchers, process chemists, and drug development professionals requiring high-purity this compound for synthetic applications or industrial-scale production.

Chemical Properties and Applications

Physical and Chemical Properties

This compound exhibits distinctive physicochemical properties that determine its handling requirements and potential applications. The compound has a molar mass of 94.017 g/mol and exists as a colorless liquid at room temperature with a relatively low boiling point of 26.6°C, necessitating careful temperature control during its synthesis and purification [1]. Its molecular structure features two carbonyl groups bonded to fluorine atoms, creating a highly reactive diacyl fluoride that participates in numerous transformation reactions characteristic of acyl halides.

The structural features of this compound contribute to its reactivity, serving as an effective fluorinating agent and building block for more complex fluorine-containing molecules. Unlike its chlorine analog oxalyl chloride, which has a boiling point of 63-64°C and a penetrating, phosgene-like odor [2], this compound offers handling advantages due to its lower volatility and reduced toxicity profile while maintaining significant reactivity in transformation reactions. These characteristics make it particularly valuable for introducing fluorine atoms into target molecules or for serving as a precursor in the synthesis of specialized fluorinated materials.

Current and Potential Applications
  • Semiconductor Manufacturing: this compound is actively investigated as an etching agent replacement for compounds with high global warming potential in dielectric etch applications, particularly in inductively coupled plasma etch tools [1]. This represents a significant environmental advancement in semiconductor fabrication processes.

  • Pharmaceutical Intermediate: The compound serves as a versatile building block for synthesizing perfluoroalkyl vinyl ether compounds and other fluorinated pharmaceutical intermediates [3]. The incorporation of fluorine atoms into drug molecules often enhances their metabolic stability, bioavailability, and binding specificity.

  • Radioactive Tracer Synthesis: Isotope-labeled this compound (e.g., with ¹⁸F or other isotopes) enables the preparation of radiolabeled compounds for positron emission tomography (PET) and other imaging modalities [4]. This application leverages the reactivity of this compound to introduce radioactive labels into target molecules.

  • Materials Science: this compound finds utility in the synthesis of fluorinated polymers and specialized materials with unique surface properties, thermal stability, and chemical resistance [3]. These materials have applications in coatings, membranes, and high-performance composites.

Synthesis Methods Overview

Comparative Analysis of Synthetic Approaches

Several synthetic routes have been developed for the preparation of this compound, each with distinct advantages and limitations. The following table summarizes the principal methods reported in the literature:

Table 1: Comparison of this compound Synthesis Methods

Method Reagents Conditions Yield Advantages Limitations
NaF Metathesis Oxalyl chloride, Sodium fluoride 60-130°C in sulfolane ~60% [3] Simplified work-up, avoids HF handling High temperature required, moderate yield
HF Reaction Oxalyl chloride, Hydrogen fluoride Acetonitrile, various temps 69-74% [3] Higher efficiency HF handling hazards, product contamination
Optimized NaF Protocol Oxalyl chloride, Fine NaF (<10μm) -10 to 50°C in aprotic solvent >90% [3] High yield, mild conditions, pure product Specialized NaF material required
Vapor Phase HF Oxalyl chloride, Hydrogen fluoride Gas phase contact Not specified Avoids solvent use Specialized equipment needed
Catalyzed HF Oxalyl chloride, HF, Melamine Not specified ~90% [3] High yield Catalyst removal, HF handling
Method Selection Rationale

The sodium fluoride-based approach offers significant advantages for laboratory and industrial-scale synthesis, particularly in terms of safety profile and product purity. While early methods employing conventional NaF in sulfolane solvent provided only moderate yields (approximately 60%) and required elevated temperatures (60-130°C), the optimized approach utilizing fine particulate NaF (<10μm) in aprotic solvents achieves excellent yields exceeding 90% under mild conditions (-10 to 50°C) [3]. This represents a substantial improvement in process efficiency and operational safety.

The alternative approach using hydrogen fluoride as the fluorinating agent, while achieving reasonable yields (69-90%), presents significant handling challenges due to HF's low boiling point (19.5°C), high toxicity, and corrosive nature [3]. Furthermore, HF-based methods often lead to product contamination with residual fluorinating agent, necessitating complex purification procedures such as precision distillation to obtain high-purity this compound. The NaF route eliminates these concerns while providing comparable or superior yields in the optimized protocol.

Detailed Experimental Protocol

Reagents and Equipment

Table 2: Required Reagents and Materials

Reagent/Material Specification Purpose Quantity (for 50g scale)
Oxalyl chloride >98% purity Starting material 67.1 mL (100 g, 0.79 mol)
Sodium fluoride <10μm particle size, anhydrous Fluorinating agent 41.6 g (0.99 mol, 1.25 eq)
Aprotic solvent Sulfolane or DMF, anhydrous Reaction medium 300 mL
Acetone-dry ice Laboratory grade Cooling bath For temperature maintenance
Nitrogen/Argon High purity Inert atmosphere As needed

Table 3: Required Equipment

Equipment Specification Purpose
Round-bottom flask 500 mL, 3-neck Reaction vessel
Addition funnel 125 mL pressure-equalizing Reagent addition
Mechanical stirrer Overhead, with PTFE blade Reaction mixture agitation
Thermocouple Digital readout Temperature monitoring
Condenser Graham or Dimroth Vapor condensation
Cooling bath Acetone/dry ice or cryostat Temperature control (-10°C)
Gas inlet With bubbler Inert atmosphere maintenance
Collection flask 250 mL, cooled Product collection
Step-by-Step Procedure
  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with an overhead mechanical stirrer, pressure-equalizing addition funnel, and reflux condenser connected to an inert gas (N₂ or Ar) inlet. Place the assembly in a cooling bath capable of maintaining temperatures between -10°C and 50°C [3].

  • Reagent Preparation:

    • Transfer 300 mL of anhydrous aprotic solvent (sulfolane recommended) to the reaction flask.
    • Add 41.6 g (0.99 mol) of finely powdered sodium fluoride (<10μm particle size) to the solvent with vigorous stirring to create a homogeneous suspension [3].
    • Charge the addition funnel with 67.1 mL (100 g, 0.79 mol) of oxalyl chloride.
  • Reaction Execution:

    • Begin cooling the reaction mixture to -10°C while maintaining vigorous agitation.
    • Slowly add oxalyl chloride dropwise to the NaF suspension at a rate that maintains the reaction temperature between -10°C and 10°C. The addition should require approximately 60-90 minutes.
    • After complete addition, gradually warm the reaction mixture to 25°C and maintain with stirring for 4-6 hours.
    • Optionally, increase the temperature to 40-50°C for 1-2 hours to ensure complete reaction [3].
  • Product Isolation:

    • Connect the reaction flask to a distillation apparatus with a cooled receiving flask maintained at 0°C (ice-water bath).
    • Carefully distill the product under atmospheric pressure, collecting the fraction boiling between 24-27°C.
    • Alternatively, for higher purity, employ fractional distillation under slight reduced pressure.
  • Purification and Analysis:

    • Redistill the collected product using a Vigreux column to achieve high purity (>98%).
    • Analyze by GC-MS, ¹⁹F NMR, and IR spectroscopy to verify identity and purity.
    • Expected yield: 90-95% (67-71 g) of pure this compound [3].

The following workflow diagram illustrates the optimized synthesis procedure:

G Start Start Reaction Setup R1 Assemble 3-neck flask with stirrer, addition funnel, and condenser Start->R1 R2 Add anhydrous solvent and fine NaF (<10µm) R1->R2 R3 Charge addition funnel with oxalyl chloride R2->R3 R4 Cool reaction mixture to -10°C R3->R4 R5 Add oxalyl chloride dropwise (-10°C to 10°C) R4->R5 R6 Warm to 25°C and stir for 4-6 hours R5->R6 R7 Optional: Heat to 40-50°C for 1-2 hours R6->R7 Optional R8 Distill product (collect 24-27°C fraction) R6->R8 R7->R8 R9 Purify by fractional distillation R8->R9 End This compound Product R9->End

Figure 1: Experimental workflow for the synthesis of this compound from oxalyl chloride and sodium fluoride

Reaction Optimization and Troubleshooting
  • Particle Size Criticality: The fine particle size of sodium fluoride (<10μm) is essential for achieving high yields, as it dramatically increases the available surface area for the solid-liquid reaction [3]. Conventional NaF with larger particle sizes results in significantly slower reaction rates and reduced yields.

  • Temperature Management: Maintaining the reaction below 50°C prevents product decomposition and minimizes side reactions. The initial low-temperature addition phase (-10°C to 10°C) controls the exotherm while allowing efficient mixing [3].

  • Moisture Exclusion: Strict anhydrous conditions are imperative throughout the process, as both starting materials and products are moisture-sensitive. The reaction apparatus should be thoroughly dried and maintained under a positive pressure of inert gas.

  • Common Issues and Solutions:

    • Low Yields: Typically result from inadequate NaF particle size, moisture contamination, or insufficient mixing.
    • Product Purity: Contamination often stems from excessive reaction temperatures or inadequate distillation. Redistillation generally resolves purity issues.
    • Slow Reaction Rate: Usually indicates suboptimal NaF particle size or insufficient mixing efficiency.

Safety and Handling Considerations

Hazard Analysis and Personal Protective Equipment

This compound synthesis involves several significant hazards that require careful management through engineering controls and personal protective equipment (PPE). The following table outlines primary hazards and corresponding safety measures:

Table 4: Hazard Analysis and Safety Measures

Hazard Category Specific Risks Recommended Safety Measures
Chemical Exposure Oxalyl chloride: Toxic, corrosive, lachrymator [2] Chemical fume hood, acid gas scrubber, chemical-resistant gloves (nitrile/neoprene), chemical splash goggles
Reactivity Potential pressure buildup, exothermic reaction Pressure-relief adaptation, temperature monitoring, controlled addition rates, cooling capacity
Product Handling This compound: Toxic by inhalation, volatile liquid Closed-system transfer, cold trapping, adequate ventilation, respiratory protection if needed
Environmental Potential atmospheric release, waste disposal Secure containment, proper waste segregation, neutralization protocols for acidic byproducts
Engineering Controls and Emergency Procedures
  • Ventilation: All operations must be conducted in a properly functioning chemical fume hood or within a closed system to prevent exposure to volatile toxic compounds. Additional local exhaust ventilation is recommended during product transfer and purification steps.

  • Pressure Management: The reaction apparatus should include pressure-relief capabilities to accommodate gas evolution during the reaction. The distillation setup must be properly vented to prevent pressure accumulation.

  • Spill Management: Establish pre-planned spill containment procedures including neutralizers for acidic compounds, absorbent materials compatible with fluorinated compounds, and appropriate personal protective equipment for spill response.

  • Waste Disposal: All waste streams, including spent reagents, contaminated solvents, and byproducts, must be collected separately and disposed of according to local regulations for halogenated and fluorinated compounds. Special attention should be given to the potential generation of hydrogen fluoride during hydrolysis.

Applications in Organic Synthesis and Industry

This compound serves as a versatile fluorination reagent and synthetic building block with diverse applications in research and industrial contexts. Its relatively moderate toxicity compared to similar reagents like phosgene makes it particularly valuable for introducing fluorine atoms or oxalyl groups into target molecules [2].

In semiconductor manufacturing, this compound has been evaluated as a sustainable alternative to perfluorocarbons and other compounds with high global warming potential in dielectric etch applications. Studies have demonstrated its effectiveness in inductively coupled plasma etch tools, where it provides appropriate etch rates and selectivity while significantly reducing environmental impact [1]. This application represents an important advancement in green manufacturing processes for the electronics industry.

The compound's reactivity profile enables its use in synthesizing complex fluorinated structures, including perfluoroalkyl vinyl ethers that serve as monomers for specialized fluoropolymers [3]. These materials exhibit exceptional chemical resistance, thermal stability, and low surface energy, making them valuable for applications ranging from non-stick coatings to chemically resistant seals and membranes.

Additionally, isotope-labeled variants of this compound enable the preparation of radiolabeled compounds for pharmaceutical research and diagnostic imaging [4]. The efficient incorporation of fluorine-18 or other isotopes using this compound as a synthetic intermediate facilitates the development of novel PET tracers and other radiodiagnostic agents.

Conclusion

The optimized synthesis of this compound from oxalyl chloride and fine particulate sodium fluoride represents a significant advancement over traditional methods, providing excellent yields (>90%) under mild reaction conditions while avoiding the handling challenges associated with hydrogen fluoride-based approaches [3]. This protocol offers a practical and scalable preparation method suitable for both laboratory and industrial-scale production, with demonstrated applications in materials science, pharmaceutical development, and semiconductor manufacturing.

The key innovation in this methodology—the use of finely divided sodium fluoride (<10μm particle size) in aprotic solvents—addresses the primary limitation of earlier metathesis approaches by dramatically increasing the reactive surface area available for fluorination. Combined with controlled temperature profiling and appropriate engineering controls, this method provides a robust and reproducible means of obtaining high-purity this compound for diverse applications.

As the demand for organofluorine compounds continues to grow across multiple industries, this efficient and safer synthesis of this compound will facilitate further research and development activities in fluorochemistry. Future directions may include continuous flow adaptations of this methodology, further optimization of solvent systems, and expansion to related fluorination reactions.

References

gas phase synthesis of oxalyl fluoride from oxalyl chloride and hydrogen fluoride

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: Synthesis of Oxalyl Fluoride

1. Introduction This compound ((COF)₂) is a valuable reagent in organic synthesis, particularly for the preparation of perfluoroalkyl vinyl ethers and as a potential etching agent in electronics manufacturing [1] [2]. It is a colorless liquid with a boiling point of 26.6 °C and a melting point of -3 °C [2] [3]. This application note details a practical and high-yield synthesis method, as the direct gas-phase reaction of oxalyl chloride with hydrogen fluoride lacks detailed public protocols.

2. Safety Considerations

  • Oxalyl Chloride: Corrosive lachrymator; causes severe skin and eye burns. Use in a fume hood with appropriate personal protective equipment (PPE).
  • This compound: Toxic and corrosive. Handle with equal caution in a well-ventilated fume hood.
  • Hydrogen Fluoride (HF): Extremely hazardous, highly corrosive, and toxic. Requires specialized equipment (e.g., HF-resistant metal reactors) and rigorous safety protocols. The low boiling point (19.5 °C) complicates containment and separation from the product [1].
  • Personal Protective Equipment (PPE): Chemical-resistant gloves, lab coat, goggles, and a face shield. All operations must be conducted in a certified fume hood.

3. Synthesis Protocols The following table compares the general concept of the HF route with the detailed NaF-based method.

Parameter Method 1: HF Gas-Phase Route (Theoretical) Method 2: NaF in Aprotic Solvent (Detailed)
Principle Gas-phase metathesis: (COCl)₂ + 2HF → (COF)₂ + 2HCl Solid-liquid metathesis: (COCl)₂ + 2NaF → (COF)₂ + 2NaCl
Reagents Oxalyl chloride, Anhydrous Hydrogen Fluoride Oxalyl chloride, Finely powdered Sodium Fluoride (≤10 µm)
Apparatus High-pressure, HF-resistant reactor (e.g., Monel alloy) Standard glassware (round-bottom flask, condenser, dropping funnel)
Solvent Not applicable Anhydrous aprotic solvent (e.g., Sulfolane, Acetonitrile)
Temperature Information not available -10 °C to 50 °C
Yield Information not available >90%
Detailed Experimental Procedure for Method 2 (NaF-based)

This protocol is adapted from patent data and is notably safer and more convenient than handling gaseous HF [1].

Workflow: Synthesis of this compound via NaF Route

A Prepare Fine NaF Powder (≤10 µm particle size) B Load NaF into Reaction Flask with Aprotic Solvent (e.g., Sulfolane) A->B C Disperse & Cool Cool mixture to -10°C to 0°C B->C D Add Oxalyl Chloride Slow addition with stirring C->D E Stir & React Maintain temperature between -10°C and 50°C D->E F Collect Product Distill to collect this compound (Boiling Point: 26.6°C) E->F

3.1 Materials and Equipment

  • Chemicals:
    • Oxalyl chloride (reagent grade)
    • Sodium fluoride (NaF), anhydrous, finely ground (particle size ≤ 10 µm) [1]
    • Anhydrous aprotic solvent (e.g., Sulfolane or Acetonitrile)
    • Dry ice/acetone or ice/salt cooling bath
  • Glassware:
    • Three-neck round-bottom flask (500 mL)
    • Addition funnel
    • Dimroth condenser or cold finger
    • Receiving flask cooled in a dry ice/acetone bath (-78 °C)
    • Gas inlet/outlet adapters

3.2 Step-by-Step Procedure

  • Preparation of Sodium Fluoride: If not pre-ground, ball mill NaF to a fine powder (≤ 10 µm) in an inert atmosphere to prevent moisture absorption [1].
  • Reaction Setup: Charge the three-neck flask with the fine NaF powder and anhydrous solvent under a nitrogen atmosphere. Equip the flask with a stirrer, low-temperature thermometer, and addition funnel.
  • Dispersion and Cooling: Stir the mixture vigorously to create a suspension and cool the flask to between -10 °C and 0 °C using a cooling bath.
  • Addition of Oxalyl Chloride: Slowly add oxalyl chloride dropwise via the addition funnel to the stirred NaF suspension. Control the addition rate to maintain the internal temperature within the -10 °C to 50 °C range.
  • Reaction Monitoring: Stir the reaction mixture until gas evolution (CO and CO₂ may form) subsides, indicating completion.
  • Product Collection: Connect the reactor outlet to a condenser, leading to a cold trap cooled to -78 °C. Gently warm the reaction mixture to room temperature or slightly above to distill the volatile this compound product. The product condenses in the cold trap as a colorless liquid.

4. Data and Analysis 4.1 Thermodynamic and Physical Properties of this compound

Property Value Reference
Molecular Formula C₂F₂O₂ [2]
Molar Mass 94.017 g/mol [2]
Boiling Point 26.6 °C (299.8 K) [2] [3]
Melting Point -3 °C (270 K) [2]
Enthalpy of Vaporization (ΔvapH) 28.255 kJ/mol (at 270.13 K) [3]

5. Troubleshooting and Optimization

  • Low Yield: Ensure NaF particle size is ≤ 10 µm and perfectly anhydrous. The high surface area of fine powder is critical for achieving a 90% yield [1].
  • Low Purity: Pass the crude product through a guard tube containing P₂O₅ to remove traces of water or acid impurities. Purity can be checked by NMR spectroscopy.
  • Safety: If investigating the HF route, strictly avoid glass equipment. Use a passivated metal reactor (Monel, Inconel) and conduct a thorough hazard analysis.

Guidance for the HF-Based Route

While the NaF method is recommended, your research into the HF pathway can proceed with extreme caution. The primary challenges are hazard mitigation and product separation due to the close boiling points of HF (19.5°C) and this compound (26.6°C) [1] [2]. Development would require specialized engineering controls and precise thermal management in a passivated metal reactor system.

References

Comprehensive Application Notes and Protocols: Synthesis of High-Purity Oxalyl Fluoride for Pharmaceutical and Electronic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Significance

Oxalyl fluoride ((COF)₂) represents a highly valuable fluorinated building block in modern chemical synthesis and industrial applications. This colorless, volatile liquid (boiling point: 26.6°C) serves as a versatile precursor for numerous fluorine-containing compounds, particularly in the pharmaceutical and electronics sectors. Its molecular structure, featuring two highly reactive carbonyl fluoride groups, enables it to participate in efficient fluorination reactions under relatively mild conditions. The compound's significance has increased substantially in recent years as researchers investigate its potential as a more sustainable alternative to high global-warming-potential compounds in etching processes, aligning with green chemistry initiatives across the chemical industry. [1]

The production of high-purity this compound presents significant synthetic challenges due to the compound's reactivity, the corrosivity of potential byproducts, and the stringent purity requirements for pharmaceutical and electronic applications. Traditional routes relying on hydrogen fluoride face substantial handling difficulties and safety concerns due to HF's extreme toxicity and corrosiveness. These challenges have motivated the development of safer, more efficient synthetic protocols that maintain high yield and purity while minimizing environmental impact and operational hazards. The method detailed in these application notes addresses these challenges through an optimized metathesis approach that eliminates the need for gaseous hydrogen fluoride, thereby enhancing operational safety and reducing impurities that can compromise final product quality. [2] [3]

Synthesis Methods Overview

Historical Context and Method Evolution

The evolution of this compound synthesis reflects broader trends in fluorine chemistry toward safer, more efficient methodologies. Early approaches described in the Journal of Organic Chemistry (1960) utilized oxalyl chloride and sodium fluoride in sulfolane solvent at elevated temperatures (60-130°C), achieving only modest yields of approximately 60% despite employing considerable molar excesses of fluoride source. This method presented several limitations, including the thermal instability of reaction components, cumbersome purification requirements, and residual solvent contamination issues that limited the final product's utility in sensitive applications. Alternative routes employing direct reaction with hydrogen fluoride increased yields (69-90%) but introduced significant safety concerns due to HF's extreme toxicity, corrosiveness, and the challenging handling requirements, especially given this compound's similar boiling point (0°C for HF versus 26.6°C for (COF)₂) which complicated separation. [2] [1]

More recent investigations have focused on solid-phase fluoride sources and catalytic enhancements to improve reaction efficiency and safety profile. The incorporation of specialized catalysts and modified reaction conditions has enabled reductions in reaction temperature while maintaining high conversion rates. Additionally, the development of continuous flow systems has emerged as a promising approach for larger-scale production, offering improved heat transfer and mixing characteristics compared to traditional batch processes. These advancements align with the chemical industry's broader shift toward sustainable manufacturing principles and reduced environmental impact, particularly important for fluorinated compounds where waste stream management presents significant challenges. [4]

Optimized Fluoride Metathesis Route

The optimized metathesis approach represents a substantial improvement over previous methodologies, utilizing finely divided alkali metal fluorides rather than hazardous hydrogen fluoride gas. This method, detailed in Japanese patent JPH0699358B2, employs sodium fluoride particles ≤10μm in diameter suspended in aprotic solvents to facilitate the conversion of oxalyl chloride to this compound at moderate temperatures (-10°C to 50°C). The carefully controlled reaction conditions enable exceptional yields exceeding 90% while maintaining high purity and minimizing hazardous byproduct formation. The procedure eliminates the complex hydrogen fluoride supply chain, reducing both operational risks and capital costs associated with specialized HF-handling equipment. [2]

This methodology's strategic advantage lies in its favorable reaction equilibrium, driven by the precipitation of sodium chloride as the reaction proceeds. The selection of appropriate aprotic solvents further enhances this effect by providing an optimal environment for the fluoride-chloride exchange while minimizing side reactions. The resulting process demonstrates excellent atom economy relative to alternative approaches, with efficient incorporation of fluoride into the desired product and straightforward purification through filtration and distillation. The method's operational simplicity, combined with its exceptional yield and purity profile, makes it particularly suitable for pharmaceutical applications where stringent quality control is essential. [2]

Materials and Reagents Specifications

Reagent Quality and Handling Requirements

The production of high-purity this compound demands strict adherence to reagent specifications to minimize impurities that can carry through to the final product or catalyze decomposition pathways. The foundation of this protocol is the fluoride metathesis reaction, which requires precisely controlled reagent properties to achieve optimal performance. Oxalyl chloride of high purity (≥99.5%) is essential, with particular attention to minimizing hydrolyzable chloride and acidic impurities that can promote subsequent decomposition of the product. The recommended alkali metal fluoride is sodium fluoride (NaF) due to its optimal reactivity balance, commercial availability with appropriate particle size specifications, and relatively low hygroscopicity compared to alternative fluoride sources. Potassium fluoride (KF) may be substituted but typically requires adjusted reaction conditions due to differing solubility and reactivity profiles. [2]

The solvent selection critically influences reaction rate, yield, and ultimate product purity. Aprotic solvents with appropriate polarity characteristics facilitate the reaction by solubilizing the starting material while maintaining the ionic character of the fluoride source. Particularly effective are dipolar aprotic solvents that stabilize the reaction intermediates without participating in nucleophilic side reactions. The solvent must be rigorously dried, with water content maintained below 50ppm to prevent hydrolysis of either starting materials or products. Additionally, solvents should be free of acidic impurities that might react with the fluoride source or catalyze decomposition pathways during subsequent purification steps. [2]

Table 1: Reagent Specifications for this compound Synthesis

Reagent Purity Minimum Key Parameters Impurity Limits Handling Precautions
Oxalyl Chloride 99.5% Acidic impurities <0.05% Hydrolyzable chloride <0.1% Moisture-free environment; inert atmosphere
Sodium Fluoride 99.0% Particle size ≤10μm; surface area ≥5m²/g Water content <0.1%; silica <0.5% Dried at 120°C for 12h; store in desiccator
Solvent (Anhydrous) 99.9% Water content <50ppm; peroxide-free Acidic impurities <10ppm Store over molecular sieves; degas before use
Equipment and Quality Control Requirements

The reaction system must be constructed from materials compatible with both fluoride ions and potential hydrogen chloride byproducts. Glass-lined steel or Hastelloy reactors are recommended for their excellent corrosion resistance and minimal catalytic activity toward decomposition pathways. The system should maintain rigorous exclusion of moisture through sealed designs with appropriate dry gas purges. Temperature control is critical, requiring jacketed reactors with precise heating/cooling capability (±2°C) to maintain the optimal reaction temperature range. Agitation systems must provide sufficient shear to maintain the fluoride particles in suspension without introducing excessive heat or mechanical degradation. [2]

Analytical monitoring throughout the synthesis provides essential quality control and process validation. In-line FTIR spectroscopy can track the disappearance of the oxalyl chloride carbonyl stretch (1785cm⁻¹) and appearance of the this compound carbonyl stretch (1840cm⁻¹). Gas chromatography with mass spectrometric detection (GC-MS) offers complementary analysis of reaction progress and byproduct formation. Additionally, titration methods provide quantitative assessment of fluoride consumption and reaction completion. Implementation of these analytical techniques enables real-time process adjustments and ensures consistent product quality across multiple production batches. [2]

Table 2: Equipment Specifications and Quality Control Parameters

Component Specification Quality Control Measures Monitoring Frequency
Reactor Glass-lined steel or Hastelloy; -30°C to 100°C range Pressure rating 10bar; leak test <0.5mbar/min Before each production run
Agitation Overhead stirrer; 100-500rpm adjustable Bearing integrity; shaft straightness <0.1mm Visual inspection weekly
Temperature Control Jacketed reactor; ±2°C accuracy Calibrated RTD sensors; independent safety cutoff Verify calibration monthly
Analytical FTIR (1840cm⁻¹); GC-MS; fluoride ion selective electrode System suitability tests; reference standards Every 2 hours during reaction

Experimental Protocol

Step-by-Step Synthesis Procedure

The synthesis begins with careful preparation of the sodium fluoride suspension to ensure optimal reactivity. Transfer the pre-dried sodium fluoride (84.0g, 2.0mol) with particle size ≤10μm to the reaction vessel under an inert atmosphere (nitrogen or argon). Add the anhydrous aprotic solvent (1.2L) while maintaining agitation at 200rpm to create a homogeneous suspension. Begin cooling the mixture to the target reaction temperature of 5°C using the jacketed cooling system, allowing the temperature to stabilize before proceeding. The temperature control at this initial stage is critical, as excessive cooling may reduce reaction kinetics while insufficient cooling may allow premature reaction initiation. [2]

Once the fluoride suspension has reached thermal equilibrium, begin the controlled addition of oxalyl chloride (126.9g, 1.0mol) dissolved in an equal volume of the same anhydrous solvent. Utilize a pressure-equalizing addition funnel to maintain a constant addition rate of approximately 2mL/min, ensuring the reaction temperature remains between -10°C and 10°C throughout the addition process. The exothermic nature of the reaction necessitates careful monitoring during this phase, with adjustments to the addition rate if the temperature approaches the upper control limit. Following complete addition, maintain agitation at the reaction temperature for an additional 4-6 hours, monitoring reaction progress by FTIR spectroscopy (disappearance of oxalyl chloride carbonyl stretch at 1785cm⁻¹) or GC-MS analysis. [2]

The following workflow diagram illustrates the complete synthetic and purification process:

G A Prepare NaF Suspension (Particle size ≤10μm) B Cool to 5°C (Under Inert Atmosphere) A->B Inert atmosphere moisture exclusion C Add Oxalyl Chloride (Controlled Addition) B->C Temperature stabilization D Maintain Reaction (4-6 hours at -10°C to 10°C) C->D Exothermic reaction monitor temperature E Filter Reaction Mixture (Remove NaCl Precipitate) D->E Reaction completion confirmed by FTIR F Solvent Removal (Fractional Distillation) E->F Clarified solution minimize product loss G Purify Product (Fractional Distillation) F->G Solvent recovery for reuse H Analyze Purity (GC-MS, FTIR, NMR) G->H Collect fraction 26-27°C I High-Purity this compound (Yield: >90%, Purity: >99%) H->I Quality control specification verification

Diagram 1: this compound synthesis and purification workflow

Critical Process Parameters and Optimization

Several critical process parameters require careful monitoring and control to ensure reproducible high yields and purity. The particle size of sodium fluoride represents perhaps the most significant variable, with material ≤10μm demonstrating dramatically improved reaction kinetics and ultimate conversion compared to larger particle size distributions. This enhanced performance results from the increased surface area available for the solid-liquid reaction, highlighting the importance of verifying this specification before initiating the synthesis. Additionally, the reaction temperature profile must be carefully controlled, with optimal performance observed between -10°C and 10°C during the addition phase, followed by a gradual warming to 25°C during the maturation period to drive the reaction to completion without promoting decomposition pathways. [2]

The exclusion of moisture throughout the process cannot be overemphasized, as water catalyzes the hydrolysis of both starting materials and products, leading to reduced yields and problematic impurities. Maintaining water content below 50ppm in all reagents and the reaction environment is essential for achieving consistent results. The agitation efficiency also significantly influences reaction rate, as the heterogeneous nature of the reaction requires intimate contact between the solid fluoride source and dissolved oxalyl chloride. Impeller design and rotation speed should ensure complete suspension of the solid phase without introducing excessive shear or vortexing that might compromise the inert atmosphere. Implementation of statistical process control for these critical parameters enables continuous process improvement and ensures robust, reproducible manufacturing of high-purity this compound. [2]

Purification and Analytical Characterization

Distillation and Purification Techniques

Following reaction completion, the primary purification begins with filtration through a pressurized filtration system to remove the precipitated sodium chloride and any excess sodium fluoride. Employ filter aids such as celite if necessary to achieve brilliant clarity, though this may increase product hold-up and slightly reduce recovery. Transfer the clarified filtrate to a distillation apparatus equipped with an efficient fractionating column (≥20 theoretical plates) for solvent removal under reduced pressure (approximately 200mbar) at temperatures not exceeding 40°C to prevent product degradation. Recover the solvent for potential reuse after appropriate quality verification. [2]

The product isolation employs careful fractional distillation under atmospheric pressure or slight vacuum to minimize thermal stress. Collect the fore-run until the head temperature stabilizes at 26°C, then begin collecting the main fraction boiling at 26-27°C. The distillation should be conducted using a heating mantle with precise power control rather than an oil bath to prevent thermal overshoot. The heart cut product typically demonstrates purity exceeding 99% by GC analysis, with the principal impurities typically being residual solvent and minor amounts of oxalyl chloride (typically <0.3%). For applications requiring ultra-high purity, such as semiconductor etching, a second distillation through a spinning band column may be employed to reduce impurities to parts-per-million levels. [2] [1]

Table 3: Purification Specifications and Quality Assessment

Parameter Specification Method Acceptance Criteria
Appearance Clear colorless liquid Visual inspection No visible particles or color
Boiling Range 26-27°C Distillation ≥95% within 1°C range
Purity (GC) ≥99.0% GC-FID Individual impurities ≤0.1%
Oxalyl Chloride ≤0.3% GC-MS Confirmed by mass spec
Water Content ≤100ppm Karl Fischer titration Single determination
Acidity ≤0.02% as HF Potentiometric titration Against standard base
Analytical Verification and Quality Control

Comprehensive characterization of the final product employs multiple orthogonal analytical techniques to verify chemical structure, purity, and suitability for intended applications. Gas chromatography with flame ionization detection (GC-FID) provides quantitative assessment of purity, while coupled GC-MS enables identification of individual impurities. The structural confirmation relies on Fourier-transform infrared spectroscopy (FTIR), with the characteristic carbonyl stretching vibration for this compound appearing at 1840cm⁻¹, distinctly different from the starting oxalyl chloride (1785cm⁻¹). Additionally, ¹⁹F NMR spectroscopy in appropriate deuterated solvents demonstrates a single peak at approximately -80ppm, providing both qualitative identification and quantitative purity assessment when coupled with an appropriate internal standard. [1]

For applications in electronic materials processing, additional specialized analyses may be required. Inductively coupled plasma mass spectrometry (ICP-MS) can detect metallic impurities at parts-per-billion levels, essential for semiconductor applications where even trace metals can compromise device performance. Ionic impurity profiling via ion chromatography provides assessment of halide contamination, while headspace gas chromatography can identify volatile impurities that might interfere with etching processes. Establishing this comprehensive analytical profile not only ensures product quality but also provides valuable data for troubleshooting process variations and supporting regulatory submissions for pharmaceutical applications. [4] [1]

Pharmaceutical and Industrial Applications

Pharmaceutical Synthesis Applications

This compound serves as a valuable fluorinating agent in pharmaceutical synthesis, particularly for the preparation of fluorinated analogs of biologically active compounds. Its utility extends to several specific applications within drug development, including the synthesis of perfluoroalkyl vinyl ethers, which serve as key intermediates for various pharmaceutical compounds. The selective reactivity of this compound enables incorporation of fluorine atoms under milder conditions than many alternative fluorination methods, preserving sensitive functional groups often present in complex drug molecules. Additionally, this compound finds application in peptide synthesis and the production of amide bonds through carboxylic acid activation, offering advantages in certain challenging synthetic transformations where conventional reagents provide insufficient reactivity or selectivity. [2] [4]

The high purity this compound produced through this protocol is particularly suitable for Active Pharmaceutical Ingredient (API) production where stringent control of impurities is essential for regulatory compliance and patient safety. The compound's ability to participate in complex molecular transformations under controlled conditions makes it valuable for constructing fluorinated analogs that often demonstrate enhanced metabolic stability, improved membrane permeability, and increased binding affinity compared to their non-fluorinated counterparts. These properties have led to growing incorporation of fluorinated compounds in pharmaceutical development, with current estimates suggesting that approximately 20-30% of all pharmaceuticals and 40% of agrochemicals now contain at least one fluorine atom. [4]

Electronic and Specialty Applications

In the electronics industry, this compound is being investigated as a potential replacement for compounds with high global warming potential in plasma etching processes. Research documented in the Journal of the Electrochemical Society has evaluated this compound for dielectric etch applications in inductively coupled plasma tools, demonstrating its viability as a more environmentally sustainable alternative to traditional perfluorinated compounds. The compound's relatively short atmospheric lifetime compared to alternatives such as SF₆ or CF₄ reduces its global warming impact, aligning with industry initiatives to minimize environmental footprint while maintaining processing efficiency and device performance. [1]

The electronic grade material produced through rigorous purification protocols meets the exacting standards required for semiconductor manufacturing, where even parts-per-million levels of impurities can adversely affect device performance and yield. Specific applications include etching of silicon-based dielectrics and chamber cleaning processes where the combination of reactive fluorine species and volatile reaction products enables precise pattern transfer and effective residue removal without damaging sensitive device structures. Additionally, this compound shows promise in the production of fluorinated graphene and other two-dimensional materials with tailored electronic properties for next-generation electronic devices. The expanding applications in electronics underscore the importance of the high-purity synthesis methods detailed in these application notes. [4] [1]

Safety and Regulatory Considerations

Hazard Assessment and Control Measures

This compound presents multiple significant hazards that require careful management through engineering controls and personal protective equipment. The compound is highly toxic if inhaled, with animal studies indicating LC₅₀ values below 1000ppm for short-term exposure. Additionally, it reacts with moisture to form hydrogen fluoride, a highly corrosive and toxic gas, creating a secondary exposure hazard. The volatility of this compound (boiling point 26.6°C) means that significant vapor concentrations can develop at room temperature, necessitating rigorous containment and ventilation measures. All handling should occur within certified fume hoods or closed systems to prevent inhalation exposure, with respiratory protection required for any potential exposure scenarios outside engineered controls. [1]

The reactivity hazards of this compound require careful management to prevent dangerous situations. The compound reacts vigorously with water, alcohols, and other protic solvents, potentially generating significant heat and pressure in closed systems. Incompatible materials include strong oxidizing agents, bases, and most common metals except for specialized alloys such as Hastelloy or Monel. Storage recommendations include sealed vessels under inert atmosphere at temperatures between 0°C and 10°C to minimize decomposition while preventing solidification (melting point -3°C). Emergency planning should include appropriate neutralization materials such as dry lime or specialized fluoride sorbents, with specific protocols for spill response that prioritize personnel protection and environmental containment. [2] [1]

Environmental and Regulatory Considerations

From an environmental perspective, this compound requires careful management due to its combination of toxicity and persistence. While the compound hydrolyzes to form carbon dioxide, carbon monoxide, and hydrogen fluoride, its relatively slow reaction with atmospheric moisture creates potential for medium-range transport before complete degradation. The hydrolysis products themselves present environmental concerns, particularly hydrogen fluoride which contributes to aquatic toxicity and potential soil acidification. Waste streams containing this compound or its decomposition products require specialized treatment, typically through controlled hydrolysis followed by neutralization and precipitation of fluoride as insoluble calcium fluoride. These considerations should be incorporated into process design through implementation of closed-system operation and efficient vapor recovery to minimize environmental releases. [1]

The regulatory status of this compound varies by jurisdiction and application, with pharmaceutical uses subject to current Good Manufacturing Practice (cGMP) regulations and electronic applications requiring adherence to industry-specific standards for purity and consistency. Transportation classifications typically recognize the compound's dual hazards of toxicity and corrosivity, requiring appropriate hazard communication and packaging group assignment. Workplace exposure limits have not been established specifically for this compound, but prudent practice suggests using the American Conference of Governmental Industrial Hygienists (ACGIH) ceiling limit for hydrogen fluoride (2ppm) as a conservative benchmark for exposure control. Documentation should include comprehensive safety data sheets, process hazard analyses, and emergency response protocols tailored to the specific use environment and quantities handled. [2] [1]

Conclusion

The optimized synthetic approach described in these application notes provides a robust, scalable method for producing high-purity this compound suitable for demanding pharmaceutical and electronic applications. The replacement of gaseous hydrogen fluoride with finely divided sodium fluoride in aprotic solvents represents a significant safety improvement over traditional methods while maintaining excellent yield and purity. The comprehensive characterization data and purification protocols ensure final product quality meets the exacting standards of modern chemical industries, supporting the growing demand for fluorinated compounds across multiple sectors.

The versatile applications of this compound—from pharmaceutical synthesis to semiconductor etching—highlight its continuing importance as a specialty chemical intermediate. The detailed protocols provided herein enable researchers and manufacturing professionals to implement this methodology with appropriate attention to critical process parameters, safety considerations, and quality control measures. As fluorine chemistry continues to evolve toward more sustainable and efficient processes, the principles embodied in this synthesis—minimization of hazardous reagents, optimization of reaction conditions, and comprehensive quality assessment—provide a template for future developments in organofluorine compound manufacturing.

References

improving yield in oxalyl fluoride synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q: What is the most critical factor for achieving a high yield?

    • A: The particle size of the sodium fluoride is paramount. Using a finely powdered form (10 μm or less) dramatically increases the surface area available for reaction, which is the key to achieving yields over 90% [1].
  • Q: Why should I avoid using hydrogen fluoride (HF) as a fluoride source?

    • A: While possible, HF is a toxic gas at room temperature, difficult to handle safely, and often leads to product contamination that requires complex purification. The sodium fluoride method is safer and provides a purer product in higher yield [1].
  • Q: My reaction yield is low even with fine NaF. What could be wrong?

    • A: The most likely cause is moisture. Ensure all equipment is thoroughly dried and the reaction is set up under an inert, dry atmosphere (e.g., nitrogen or argon). Moisture can hydrolyze both the oxalyl chloride starting material and the oxalyl fluoride product.

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield Fluoride particle size too large Use ball-milled or commercially sourced NaF with a particle size of 10μm or less [1].
Low Yield Incorrect reaction temperature Maintain the reaction within the optimal range of -10°C to 50°C. Higher temperatures can promote decomposition [1].
Low Yield / No Reaction Inactive fluoride source Dry NaF thoroughly before use (e.g., by melting under vacuum). Use a catalyst like 18-crown-6 to activate the fluoride ion, especially in polar aprotic solvents like acetonitrile [2].
Impure Product Presence of HF or HCl Pass the crude gas product through a trap containing solid KF to remove HF and through a cold trap to separate this compound (bp ~26°C) from HCl [1].

Detailed Experimental Protocol

Here is a workflow for the high-yield synthesis of this compound, incorporating key best practices.

Start Start: Setup Reaction A 1. Add finely powdered NaF (≤10µm) to anhydrous aprotic solvent Start->A B 2. Add catalyst (e.g., 18-crown-6) A->B C 3. Cool reaction mixture to -10°C to 0°C B->C D 4. Slowly add oxalyl chloride with vigorous stirring C->D E 5. Warm gradually to 25-50°C until reaction completion D->E F 6. Distill or trap the volatile this compound product (bp ~26°C) E->F End End: Obtain Product F->End

Procedure:

  • Reaction Setup: In a dried multi-neck flask equipped with a reflux condenser, pressure-equalizing dropping funnel, and magnetic stir bar, place finely powdered, anhydrous sodium fluoride (≥2.2 mol equiv.) and an anhydrous aprotic solvent like sulfolane or acetonitrile [1].
  • Catalyst Addition: Add a catalytic amount of 18-crown-6 (e.g., 15 mol% relative to KF) to activate the fluoride ion [2].
  • Mixing and Cooling: Purge the setup with an inert gas (N₂ or Ar). Cool the mixture to between -10°C and 0°C using an ice-salt bath [1].
  • Addition of Oxalyl Chloride: Slowly add oxalyl chloride (1.0 mol equiv.) dropwise to the stirred suspension over 30-60 minutes. Control the addition rate to manage gas evolution (HCl).
  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C with stirring until no more gas evolution is observed. The reaction can be monitored by the release of CO or by tracking the consumption of oxalyl chloride.
  • Product Isolation: Distill the product directly from the reaction mixture under atmospheric or reduced pressure. Alternatively, since this compound has a boiling point of approximately 26.6°C [3] [4], the volatile product can be condensed into a cold trap cooled with a dry-ice/acetone mixture. For purification, the gaseous product stream can be passed through a wash bottle containing solid KF to remove any residual HF, followed by condensation [1].

Key Takeaway

The path to high-yield this compound synthesis consistently points to maximizing the surface area and reactivity of the fluoride source. By focusing on fine particle size, strict anhydrous conditions, and controlled temperatures, you can reliably achieve excellent results.

References

reducing oxalyl chloride hydrolysis during oxalyl fluoride production

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Problem: Why Oxalyl Chloride Hydrolyzes

Oxalyl chloride is highly reactive with water, undergoing a vigorous decomposition reaction that produces gaseous hydrogen chloride (HCl), carbon dioxide (CO₂), and carbon monoxide (CO) [1]. This not only consumes your valuable starting material but also introduces impurities and poses safety hazards. Preventing this hydrolysis is critical for achieving high yields of oxalyl fluoride.

Prevention Strategies and Best Practices

The core strategy involves a two-pronged approach: using a superior fluorinating agent and rigorously excluding moisture. The following table summarizes the common causes of hydrolysis and their solutions.

Table: Troubleshooting Guide for Oxalyl Chloride Hydrolysis

Problem Symptom Potential Cause Recommended Solution
Low yield of this compound; gas evolution (HCl, CO, CO₂) Reaction with ambient moisture Use anhydrous solvents and reagents; ensure glassware is thoroughly oven-dried; maintain a positive pressure of inert gas (N₂/Ar) [2] [3].
Slow reaction rate; incomplete conversion Inefficient fluorinating agent or incorrect particle size Use finely powdered sodium fluoride (NaF) with a particle size ≤ 10 µm [4].
Formation of by-products; decreased selectivity Reaction temperature too high Maintain a low and controlled reaction temperature between -10°C to 50°C [4].
Hydrolysis during work-up and purification Exposure to moisture during downstream processing Perform all work-up and distillation steps under anhydrous conditions; neutralize acidic by-products carefully [3].

Detailed Experimental Protocol for this compound Production

This optimized protocol is adapted from a patent and emphasizes practices to minimize hydrolysis [4].

1. Reagents and Equipment

  • Oxalyl Chloride: Use freshly distilled or high-purity (≥98%) material [2] [3].
  • Sodium Fluoride (NaF): Must be finely powdered, with a particle size of 10 µm or less. Dry at 120°C under vacuum for several hours before use [4].
  • Solvent: Use an anhydrous, aprotic solvent. Dry over molecular sieves before use [4].
  • Glassware: Ensure all glassware is thoroughly oven-dried (e.g., 120°C for at least 1 hour).
  • Atmosphere: Perform all operations under an inert atmosphere (nitrogen or argon).

2. Reaction Procedure

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel with an inert gas inlet, a low-temperature thermometer, and a reflux condenser connected to a mineral oil bubbler to monitor gas evolution [3].
  • Charge Reactants: Under a nitrogen flow, quickly add the finely powdered, dry NaF and the anhydrous solvent to the flask.
  • Cooling: Cool the suspension to < -10°C using a dry ice/acetone bath.
  • Addition: Dissolve oxalyl chloride in a portion of the dry solvent. Transfer this solution to the addition funnel and add it dropwise to the stirred NaF suspension at a rate that maintains the internal temperature below -10°C. Control the addition carefully, as the reaction is exothermic [3].
  • Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS if available).
  • Work-up: The this compound product (boiling point ~0°C) is typically isolated by distillation directly from the reaction mixture under an inert atmosphere to prevent contact with moist air [4] [1].

The workflow below illustrates the core steps and critical control points for a successful reaction.

Start Start Experiment Prep Prepare and Dry All Equipment Start->Prep Reagents Dry Reagents and Solvents Prep->Reagents Setup Assemble Setup Under Inert Gas Reagents->Setup Cool Cool Reaction Mixture Below -10°C Setup->Cool Add Add Oxalyl Chloride Slowly and Dropwise Cool->Add React Stir and Let React to Completion Add->React Distill Distill Product Under Inert Atmosphere React->Distill

Critical Safety and Handling Information

  • Moisture Control is Paramount: The entire process, from setup to product isolation, must be conducted under strictly anhydrous conditions. Even brief exposure to atmospheric humidity can significantly reduce yield [4] [3].
  • Hazardous Reagents: Oxalyl chloride is toxic, corrosive, and a lachrymator (tear-gas effect). Always use a certified fume hood and appropriate personal protective equipment (PPE) [1].
  • By-product Management: The reaction produces hydrogen chloride (HCl) gas. The setup must include an appropriate trap or scrubber to handle this corrosive gas [3].

Key Takeaways

To successfully minimize oxalyl chloride hydrolysis:

  • Use finely powdered (≤10µm), dry sodium fluoride as the fluorinating agent [4].
  • Maintain rigorous exclusion of moisture at every stage using dry glassware, solvents, and an inert atmosphere.
  • Control the reaction temperature carefully, starting with low-temperature addition [4] [3].

References

controlling particle size sodium fluoride for oxalyl fluoride reaction

Author: Smolecule Technical Support Team. Date: February 2026

The Role of Particle Size in the Reaction

The synthesis of oxalyl fluoride from oxalyl chloride and sodium fluoride is highly dependent on the physical properties of the NaF. The key requirement is to use fine sodium fluoride particles with a diameter of 10 μm or less [1].

  • Reason for Fine Particles: Using fine particles, dispersed in a non-protonic solvent, allows the reaction to proceed at a relatively low temperature range of -10 °C to 50 °C and achieve a high yield of over 90% [1]. Larger particles have a smaller total surface area, which significantly reduces the reaction rate and overall yield.
  • Comparison with Older Methods: Earlier methods that used NaF in a sulfolane solvent required higher temperatures (60-130 °C) and resulted in lower yields (around 60%), partly because the particle size was not optimized [1].

Troubleshooting Guide and FAQs

Here are some common issues and solutions based on the available technical information.

Issue Possible Cause Suggested Solution
Low reaction yield Sodium fluoride particle size too large Ensure NaF is finely powdered, with particles ≤10μm [1].
Slow reaction rate Inadequate dispersion of NaF in solvent Improve mixing/agitation to ensure fine particles are fully suspended [1].
Low reaction yield Incorrect reaction temperature Maintain temperature between -10°C and 50°C for optimal results [1].

Frequently Asked Questions

What is the recommended solvent for this reaction? The patent specifies the use of an aprotic (non-protonic) solvent [1]. The exact type of aprotic solvent is not detailed in the available search results, but common examples in organic synthesis include acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

Why is my reaction not proceeding efficiently even with fine NaF powder? Ensure the powder is not only fine but also free of moisture. Sodium fluoride is hygroscopic (absorbs moisture from the air), and water can deactivate it or lead to side reactions. Using dried solvent and handling NaF in a dry environment (e.g., inside a glovebox) is crucial.

Experimental Workflow Diagram

The diagram below outlines the core steps for preparing the reaction mixture, highlighting the critical checkpoints for particle size.

Start Start Reaction Setup Step1 Obtain Sodium Fluoride (NaF) Start->Step1 Step2 Verify Particle Size ≤ 10µm Step1->Step2 Step3 Disperse NaF in Aprotic Solvent Step2->Step3 Step4 Add Oxalyl Chloride (T: -10°C to 50°C) Step3->Step4 Step5 Proceed with Reaction Step4->Step5

Methods for Particle Size Control and Analysis

While specific methods for NaF are not detailed in the search results, here are general approaches used in chemical synthesis to achieve and verify fine particle size.

  • Size Reduction:
    • Ball Milling: This is a common mechanical method for grinding solid powders into very fine particles. You can control the final particle size by adjusting the milling time and the size of the grinding media.
    • Mortar and Pestle: For small-scale lab work, manual grinding with an agate mortar and pestle can be effective, though it may not achieve the same uniformity as mechanical milling.
  • Size Control During Synthesis: One patent describes a continuous production method for rare-earth-doped fluoride nanoparticles that uses dialysis to control final particle size, but it is unclear if this is applicable to NaF [2].
  • Size Analysis:
    • Dynamic Light Scattering (DLS): This technique is ideal for measuring the size distribution of small particles in a suspension [2].
    • Laser Diffraction Analysis: Another common method for determining particle size distribution over a broad range.
    • Microscopy: Techniques like Scanning Electron Microscopy (SEM) can provide direct visual confirmation of particle size and morphology.

References

minimizing phosgene formation in oxalyl fluoride synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Oxalyl Fluoride Synthesis & Phosgene Minimization

The core strategy for minimizing phosgene is to use a high-purity, modern synthesis method that avoids high temperatures and manages moisture effectively.

FAQs on Synthesis and Safety

Q1: What is the recommended method to synthesize this compound while minimizing phosgene? The method using finely powdered sodium fluoride (NaF) in an aprotic solvent is highly recommended. This approach operates at mild temperatures (-10°C to 50°C), which suppresses the thermal decomposition that can produce phosgene [1]. The high yield (over 90%) also means less unreacted oxalyl chloride remains, which is a potential phosgene precursor [1].

Q2: How does moisture lead to phosgene formation, and how can it be prevented? Moisture is a primary enemy. Oxalyl chloride, a starting material, can hydrolyze to form phosgene [2]. Furthermore, phosgene itself reacts with water to produce carbon dioxide and hydrochloric acid [3].

  • Prevention Protocol: Ensure all glassware is thoroughly dried in an oven before use. Perform reactions under an inert atmosphere, such as nitrogen or argon. Use dried, aprotic solvents and handle reagents in a glove box or under Schlenk line techniques.

Q3: What are the key differences between using NaF and Hydrogen Fluoride (HF)? Using NaF is generally safer and more controllable than using anhydrous HF.

Factor Sodium Fluoride (NaF) Method Hydrogen Fluoride (HF) Method
Physical State Solid [1] Gas at room temperature [1]
Handling Easier and safer [1] Requires special equipment due to high toxicity and corrosivity [1]
By-product Separation Straightforward Difficult; HF (boiling point 19.5°C) can co-distill with this compound (boiling point 26.6°C), contaminating the product [1]
Neutralization of By-products Not required for HCl by-product Required for HCl by-product [1]

Q4: Are there any phosgene-free alternatives for introducing the carbonyl fluoride group? Emerging research focuses on alternatives to phosgene and its derivatives. One promising area is the development of fluoroalkyl carbonates, which are synthesized from chloroform and fluoroalcohol using a light-induced "photo-on-demand" method, completely avoiding phosgene [4]. While primarily used to make carbamates and ureas, this represents a significant shift towards safer reagents.

Troubleshooting Common Experimental Issues

Problem 1: Suspected Phosgene Generation During Synthesis

  • Symptoms: Observation of white fumes (hydrogen chloride), a noticeable "musty hay" odor at higher concentrations, or irritation of the eyes and respiratory tract [3] [2].
  • Immediate Action:
    • Cease the reaction immediately if safe to do so.
    • Evacuate the area if the release is significant.
    • Contain and Neutralize: For small, contained spills, carefully neutralize with a sodium bicarbonate solution [2]. For gaseous leaks, the area can be mitigated with ammonia vapor, which reacts with phosgene [2].
  • Corrective Actions:
    • Check Solvent and Atmosphere: Ensure solvents are anhydrous and the inert atmosphere is properly maintained.
    • Verify Temperature: Ensure the reaction temperature does not exceed the recommended range, as high heat can cause decomposition [1].
    • Inspect NaF Quality: Use finely powdered, dry NaF (≤10μm) to ensure high reactivity and complete conversion [1].

Problem 2: Low Yield of this compound

  • Potential Causes and Solutions:
    • Poor Quality NaF: Use fresh, finely powdered (≤10μm) NaF to maximize surface area and reactivity [1].
    • Insufficient Mixing: Ensure vigorous stirring or shaking to maintain good contact between the solid NaF and the oxalyl chloride solution.
    • Incorrect Stoichiometry: Use a slight molar excess of NaF (e.g., 2.2 equivalents) to drive the reaction to completion [1].

Problem 3: Detection and Monitoring of Phosgene For ongoing monitoring, especially in an industrial setting, modern methods are recommended over relying on odor, as phosgene's smell is not detectable at safe levels [5].

  • Recommended Protocol: Use phosgene detection badges or an Aggregation-Induced Emission (AIE)-based fluorescent sensor [5]. These sensors provide a rapid, visual fluorescence response to phosgene at concentrations as low as 0.1 ppm, offering a highly sensitive and portable safety tool [5].

Experimental Workflow for Safer Synthesis

The following diagram illustrates the standardized procedure and key control points for minimizing phosgene formation during this compound synthesis.

Start Start Synthesis Setup A Dry all glassware and equipment Start->A B Prepare inert atmosphere (N₂ or Argon) A->B C Use finely powdered anhydrous NaF (≤10μm) B->C D Use anhydrous aprotic solvent C->D E React Oxalyl Chloride and NaF D->E F Maintain strict temperature control (-10°C to 50°C) E->F G Monitor for phosgene (use detection badges) F->G Critical Control Point H Purify product via distillation G->H End This compound Product H->End

Phosgene Hazard and Control Summary

For quick reference, the key hazards and control measures for phosgene are summarized in the table below.

Parameter Details & Control Measures
Primary Hazard Highly toxic pulmonary irritant; symptoms can be delayed [3] [5].
Permissible Exposure Limit (OSHA PEL) 0.1 ppm as a Time-Weighted Average (TWA) [3].
Immediate Danger to Life or Health (IDLH) 2 ppm [3].
Odor Threshold ~0.4 ppm (like musty hay), but unreliable for safety warning [3] [2].

| Key Control Measures | 1. Engineering Controls: Use certified fume hoods. 2. Administrative Controls: Strict safety protocols, training, and phosgene monitoring [5]. 3. PPE: Appropriate respirators if engineering controls are insufficient. |

References

optimizing reaction temperature for oxalyl fluoride production

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Reaction Temperature & Yield

The following table outlines common issues and solutions related to the synthesis of oxalyl fluoride from oxalyl chloride and sodium fluoride [1].

Problem Possible Cause Recommended Solution
Low Yield Reaction temperature too high or too low Maintain strict temperature control within -10°C to 50°C [1].
Low Yield Sodium fluoride particle size too large Use finely powdered NaF with a particle size ≤ 10 μm [1].
Low Yield Incorrect choice of solvent Use a non-protonic aprotic solvent (e.g., sulfolane, acetonitrile) [1].
Slow Reaction Rate Temperature too low, fluoride activity low Increase temperature within the recommended range; ensure NaF is finely powdered and anhydrous [1].
Product Purity Issues (HF contamination) Use of hydrogen fluoride (HF) as reagent Use NaF; HF is gaseous, toxic, and requires complex purification to remove from product (BP: 19.5°C) [1].

Detailed Experimental Protocol

This section provides the methodology referenced in the troubleshooting guide, based on the patent for producing this compound in high yield [1].

  • Reaction Principle: The synthesis involves a halide exchange reaction where oxalyl chloride reacts with sodium fluoride to produce this compound and sodium chloride [1]. [ \ce{(COCl)2 + 2 NaF ->[-2 NaCl] (COF)2} ]

  • Key Reaction Parameters: | Parameter | Specification | | :--- | :--- | | Reaction Temperature | -10°C to 50°C [1] | | Alkali Metal Fluoride | Fine-particle Sodium Fluoride (NaF) ≤ 10 μm [1] | | Solvent | Non-protonic Aprotic Solvent (e.g., Sulfolane) [1] |

  • Step-by-Step Procedure:

    • Preparation: Ensure all glassware is thoroughly dried. The reaction should be set up in a well-ventilated fume hood.
    • Slurry Formation: Disperse the finely powdered, anhydrous sodium fluoride (≤10μm) in the non-protonic solvent (e.g., sulfolane) [1].
    • Reaction: Add oxalyl chloride to the NaF slurry. Maintain the reaction mixture within the -10°C to 50°C temperature range with continuous stirring [1].
    • Product Isolation: As this compound has a boiling point of approximately 26.6°C [2] [3], it can be distilled directly from the reaction mixture. Collect the distillate using a cold trap to condense the volatile product.
    • Purification: The patent states that this method yields a high-purity product, minimizing the issues of HF and HCl contamination found in other routes. Further purification can be achieved via fractional distillation if necessary [1].

The workflow for the synthesis and its key parameters can be visualized as follows:

Start Start Reaction Setup A Prepare Anhydrous Fine-Powder NaF (≤10µm) Start->A B Disperse in Aprotic Solvent (e.g., Sulfolane) A->B C Add Oxalyl Chloride B->C D Control Temperature (-10°C to 50°C) C->D E Stir Reaction Mixture D->E F Distill Product (BP: ~26.6°C) E->F End Obtain this compound (Yield >90%) F->End

Frequently Asked Questions (FAQs)

Q1: Why is the particle size of sodium fluoride so critical? A1: Using sodium fluoride ground to 10μm or smaller dramatically increases its surface area. This is crucial because the reaction occurs at the solid-liquid interface. A larger surface area allows for more contact between the NaF and oxalyl chloride, leading to a faster reaction rate and a much higher yield (over 90%) [1].

Q2: Can I use potassium fluoride (KF) or cesium fluoride (CsF) instead of sodium fluoride? A2: The patent specifies that alkali metal fluorides like sodium fluoride and potassium fluoride are suitable. However, it highlights sodium fluoride as being particularly advantageous due to its low cost, low hygroscopicity, and industrial availability [1]. CsF is also a common reagent in fluorination chemistry [4].

Q3: My product appears contaminated with HF. How can I prevent this? A3: Contamination with hydrogen fluoride is a known problem when using HF as a direct reagent [1]. The method described above, which uses solid NaF, avoids this issue entirely. The high purity of the product from this synthesis eliminates the need for complex purification steps to remove excess HF [1].

Q4: What is a key advantage of this method over older procedures? A4: The primary advantages are:

  • High Yield: Achieves over 90% yield, superior to the ~60% yield from older NaF/sulfolane methods at higher temperatures [1].
  • Safety: Avoids handling toxic, gaseous hydrogen fluoride [1].
  • Milder Conditions: Reacts efficiently at lower temperatures (-10°C to 50°C) compared to the 60-130°C required by some older methods [1].

References

troubleshooting low conversion in oxalyl fluoride synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide for Oxalyl Fluoride Synthesis

Problem Area Specific Issue & Root Cause Troubleshooting Solution & Recommended Protocol

| Fluoride Source [1] [2] | Issue: Low reactivity and conversion. Root Cause: Use of coarse, low-surface-area Sodium Fluoride (NaF) particles; stoichiometric imbalance. | Solution: Use finely powdered NaF (<10 µm particle size) in excess (e.g., 2.5:1 molar ratio of NaF to oxalyl chloride) [2]. Ensure the NaF is thoroughly dried before use to prevent hydrolysis. | | Reaction Conditions [2] | Issue: Slow reaction kinetics or reagent decomposition. Root Cause: Incorrect reaction temperature. | Solution: Maintain a controlled reaction temperature between -10°C and 50°C. Lower temperatures favor selectivity, while higher temperatures (up to 50°C) can increase the reaction rate without significant decomposition [2]. | | Solvent System [2] | Issue: Poor yield and slow reaction. Root Cause: Use of an inappropriate or protic solvent, which can lead to side reactions. | Solution: Employ a non-protic (aprotic) solvent. The original synthesis uses sulfolane [1], while the improved method highlights the importance of an aprotic environment [2]. Acetonitrile is another common choice for such reactions. | | Purification & Equipment [3] | Issue: Product loss, contamination with solvents or moisture, low isolated yield. Root Cause: Inefficient separation, washing, and drying processes. | Solution: Use an Agitated Nutsche Filter Dryer (ANFD) or similar system that combines filtration, washing, and drying in one sealed unit. This minimizes product transfer losses and exposure to moisture [3]. Ensure all glassware is thoroughly dried, and use an inert atmosphere if possible. |

Workflow for Diagnosis and Optimization

To systematically address low conversion, you can follow this logical troubleshooting workflow. It helps identify the most likely cause and guides you toward the correct solution.

Start Start: Low Conversion Step1 Check Fluoride Source Quality Start->Step1 Step2 Verify Reaction Temperature Step1->Step2 NaF OK SolA Use fine powder NaF (<10µm) and ensure excess stoichiometry Step1->SolA Coarse/Wet NaF Step3 Confirm Solvent is Aprotic Step2->Step3 Temp OK SolB Adjust and maintain reaction between -10°C to 50°C Step2->SolB Temp Out of Range Step4 Review Purification Process Step3->Step4 Solvent OK SolC Switch to an approved aprotic solvent (e.g., sulfolane) Step3->SolC Protic Solvent SolD Use sealed system (e.g., ANFD) for filtration and drying Step4->SolD Inefficient Process

Detailed Experimental Protocol for High-Yield Synthesis

Based on the improved patent method, here is a detailed protocol to achieve yields of 90% or higher [2].

  • Reaction Setup: Use a three-necked round-bottom flask equipped with an agitator, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap to handle volatile products.
  • Solvent and Fluoride Preparation: Add a specific, non-protic solvent (e.g., sulfolane or acetonitrile) to the flask. Introduce finely powdered, anhydrous sodium fluoride (NaF, particle size ≤10 µm) in a molar excess (e.g., a 2.5:1 ratio to oxalyl chloride) [2].
  • Reaction Execution: Under continuous agitation, slowly add oxalyl chloride to the NaF suspension. Maintain the reaction temperature within the range of -10°C to 50°C. The reaction can be monitored by the evolution of gas.
  • Product Isolation and Purification: After the reaction is complete, isolate the this compound product. Using a system like an Agitated Nutsche Filter Dryer (ANFD) is highly recommended for efficient solid-liquid separation, product washing, and drying in a single, contained unit, which maximizes recovery and purity [3]. The product (boiling point ~26.6°C) can be further purified by fractional distillation under an inert atmosphere [1].

References

preventing corrosion in oxalyl fluoride handling systems

Author: Smolecule Technical Support Team. Date: February 2026

Technical FAQs: Corrosion in Oxalyl Fluoride Systems

Q1: What are the primary corrosion mechanisms to consider with this compound? this compound is a reactive organofluorine compound. While a specific corrosion mechanism for it is not detailed in the literature, corrosion in fluoride-containing environments generally involves:

  • Impurity-Driven Corrosion: The presence of moisture is a critical factor. Water can hydrolyze this compound, leading to the formation of hydrofluoric acid (HF), which is highly corrosive to many metals and alloys [1] [2].
  • Temperature-Dependent Rates: Corrosion rates typically increase with temperature. One synthesis method for this compound specifies a reaction temperature range of -10°C to 50°C, suggesting that higher temperatures within handling systems could accelerate material degradation [2].

Q2: Which materials offer the best corrosion resistance? Material selection is crucial. Research from similar high-temperature fluoride environments, such as molten fluoride salt reactors, provides the best available guidance. The following table summarizes corrosion attack depths for various alloys after 1000 hours at 700°C in molten FLiBe salt, which can inform material choices for aggressive fluoride systems [3].

Material Test Environment Temperature (°C) Exposure Time (hours) Corrosion Attack Depth (µm) Notes
Hastelloy N Molten FLiBe (Nickel capsule) 700 1000 3.5 Demonstrates superior resistance in high-temperature fluoride salts.
Hastelloy N Molten FLiBe (Graphite capsule) 700 1000 9.0 Performance can be influenced by external factors like crucible material.
316 Stainless Steel Molten FLiBe 700 - - Corrosion rate can be reduced by adjusting the redox potential with Be metal.

Q3: What are practical corrosion prevention and control methods? A multi-faceted approach is recommended:

  • Use High-Performance Alloys: Based on the data, nickel-based alloys like Hastelloy N are preferred for critical system components due to their proven resistance in fluoride environments [3].
  • Apply Protective Coatings: For less resistant materials or to enhance protection, consider coatings. Plasma Electrolytic Oxidation (PEO) can create a ceramic-like layer on certain metals. Studies on magnesium alloys show that baths containing NaF or Na₂SiF₆ produce coatings with better corrosion resistance and more compact microstructures [4].
  • Implement Corrosion Prevention Compounds (CPCs): These materials can suppress existing corrosion and prevent new sites from forming. They work by wicking into occluded regions, displacing water, and forming a protective barrier film. They are particularly useful for on-site maintenance and protecting hard-to-reach areas [5].
  • Establish a Corrosion Testing Program: Regular testing is vital for proactive management. Use electrochemical methods like Electrochemical Impedance Spectroscopy (EIS) and direct current polarization to monitor if materials are corroding in your specific process stream and to evaluate the effectiveness of inhibitors and coatings [5].

Troubleshooting Guide

Observed Issue Possible Causes Corrective & Preventive Actions

| Visible corrosion on metal surfaces | Material incompatibility; Presence of moisture. | 1. Verify material grade: Confirm that system components are constructed from a resistant alloy like Hastelloy N. 2. Eliminate moisture: Ensure the system is perfectly dry before introducing this compound; use high-purity, dry inert gases for blanketing. | | System pressure drop or leaks | Corrosion-induced pitting or cracking. | 1. Immediate shutdown: Isolate and depressurize the system. 2. Inspection: Perform non-destructive testing (e.g., borescopes, ultrasonic thickness gauging) on wetted components. 3. Material upgrade: Replace failed components with a more corrosion-resistant alloy. | | Unexpected particulate matter in the process stream | Corrosion products flaking off from internal surfaces. | 1. Filter the stream: Install or check in-line filters. 2. Source analysis: Analyze particulates to confirm they are corrosion products. 3. Apply CPCs: Consider applying a suitable Corrosion Prevention Compound to suppress active corrosion sites, following manufacturer guidelines [5]. |

Experimental Protocol: Evaluating Material Compatibility

This methodology outlines how to test the corrosion resistance of candidate materials in a simulated this compound environment.

Objective: To rank the corrosion resistance of different metal alloys by measuring their corrosion rate in a controlled laboratory setting.

Materials and Equipment:

  • Metal coupons (e.g., Hastelloy N, 316 Stainless Steel, other candidates)
  • Anhydrous solvent (compatible with your process, e.g., a dry aprotic solvent)
  • Test chamber (e.g., a sealed glass vessel with provisions for gas inlet/outlet)
  • Dry inert gas supply (e.g., Nitrogen or Argon)
  • Potentiostat for electrochemical testing

Procedure:

  • Coupon Preparation: Cut metal coupons to a standard size (e.g., 1 cm x 1 cm). Grind and polish surfaces to a uniform finish, then clean and degrease thoroughly. Precisely measure and record the initial weight and dimensions of each coupon.
  • Environment Simulation: Inside an inert-atmosphere glove box, prepare a test solution. Given the reactivity of this compound, a simulation with a controlled fluoride source may be necessary.
  • Exposure: Immerse the prepared metal coupons in the test solution within the sealed chamber. Maintain a constant temperature relevant to your process (e.g., 25°C, 50°C) for a set duration (e.g., 100 hours, 500 hours).
  • Post-Exposure Analysis:
    • Weight Change: Carefully clean the coupons to remove corrosion products without attacking the base metal, then weigh them to determine mass loss.
    • Surface Examination: Use Scanning Electron Microscopy (SEM) to examine surface morphology and pitting. Perform Energy-Dispersive X-ray Spectroscopy (EDS) to analyze the elemental composition of corrosion products.
    • Electrochemical Testing: Use a Potentiostat to perform Electrochemical Impedance Spectroscopy (EIS) and Tafel plot analysis on separate coupon sets to calculate corrosion rates quantitatively [5] [4].

The workflow for this experimental protocol is as follows:

start Start Experiment prep Coupon Preparation: Polish, clean, and weigh metal samples start->prep env Simulate Environment: Prepare test solution under inert atmosphere prep->env expose Controlled Exposure: Immerse coupons for set duration & temperature env->expose post Post-Exposure Analysis expose->post w Weight Change Measurement post->w Path 1 sem Surface Examination (SEM/EDS) post->sem Path 2 ec Electrochemical Testing (EIS) post->ec Path 3 result Analyze Data & Rank Material Performance w->result sem->result ec->result end Generate Report result->end

Key Recommendations Summary

To minimize corrosion risk in this compound handling systems:

  • Material Choice is Paramount: Prioritize the use of nickel-based alloys like Hastelloy N for wetted parts.
  • Strict Moisture Control: Implement rigorous drying procedures for the entire system and use dry inert gas blankets.
  • Adopt a Proactive Stance: Integrate regular corrosion monitoring and testing into your laboratory's safety and maintenance protocols.

References

removing hydrogen chloride impurity from oxalyl fluoride

Author: Smolecule Technical Support Team. Date: February 2026

How to Remove HCl from Oxalyl Fluoride

Q: What is the most effective method to remove HCl impurity from this compound?

The primary and most referenced method for purifying this compound by removing hydrogen chloride (HCl) impurity is chemical scrubbing using solid sodium fluoride (NaF).

When crude this compound, contaminated with HCl, is passed through a bed of NaF, a metathesis (exchange) reaction occurs. The HCl reacts with NaF to form sodium chloride (NaCl) and hydrogen fluoride (HF). The HF can then react with additional oxalyl chloride (if present) or be removed, yielding purified this compound [1] [2].

Experimental Protocol: Sodium Fluoride Scrubbing

  • Principle: (COF)2 (impure) + 2 NaF (solid) → (COF)2 (pure) + 2 NaCl (solid)
    • The actual chemical reaction is: 2 HCl + 2 NaF → 2 NaCl + 2 HF, and the resulting HF can further react [1].
  • Materials: Anhydrous sodium fluoride (NaF), crude this compound product stream, appropriate glassware (e.g., a column or flask with a frit).
  • Procedure:
    • Use finely powdered sodium fluoride with a particle size of 10μm or less for optimal surface area and reaction efficiency [1].
    • The reaction should be performed in an anhydrous, aprotic solvent medium [1].
    • Maintain the reaction temperature between -10°C and 50°C. Lower temperatures favor the removal reaction [1].
    • Pass the gaseous mixture of this compound and HCl through the bed of sodium fluoride, or stir the mixture with the solid NaF [1].
    • The purified this compound can be collected as it exits the scrubbing bed. The NaCl remains as a solid in the bed.

Q: Are there alternative methods for HCl removal?

Yes, an alternative method mentioned in technical literature is the use of a solid bed of anhydrous calcium chloride (CaCl2) [3].

  • Principle: (COF)2 (impure) + CaCl2 (solid) → (COF)2 (pure) + CaCl2•nHF (solid)
    • Calcium chloride reacts with and absorbs hydrogen fluoride. In a mixture of HF and HCl, it has a greater affinity for absorbing HF, but this process can also be applied to purify a stream by removing acidic impurities like HCl, though it is less selective for HCl alone [3].
  • Key Consideration: The efficiency of this absorption process is highly dependent on temperature. For best results, the bed should be cooled, as a cooler bed will more effectively remove the hydrogen halides [3].

Comparison of Purification Methods

The table below summarizes the two main techniques.

Method Principle Key Operational Conditions Advantages/Disadvantages
Sodium Fluoride (NaF) Scrubbing Metathesis reaction converting HCl to solid NaCl and HF [1] [2] Particle size ≤10μm; Temp: -10°C to 50°C; Anhydrous, aprotic solvent [1] Highly effective, specifically targets HCl; can achieve yields >90% [1]. Requires fine powder.
Calcium Chloride (CaCl₂) Bed Absorption of acidic impurities onto a solid salt bed [3] Bed temperature must be cooled for higher efficiency [3] Simpler setup. Less selective for HCl versus HF; primarily used for HF removal from HCl streams [3].

Experimental Workflow for Purification

The following diagram illustrates the general workflow for purifying this compound using the sodium fluoride method, integrating the key parameters from the search results.

Start Start: Crude this compound (HCl Contaminated) Step1 Prepare NaF Bed (Particle size ≤10µm) Start->Step1 Step2 Set Up in Anhydrous Aprotic Solvent Step1->Step2 Step3 Control Temperature (-10°C to 50°C) Step2->Step3 Step4 Pass Crude Mixture Through Bed Step3->Step4 Step5 Collect Purified This compound Step4->Step5

Key Technical Notes

  • Why remove HCl? this compound is a valuable compound for synthesizing perfluoroalkyl vinyl ethers and other organic fluorine compounds [1] [2]. HCl impurity can interfere with subsequent reactions, corrode equipment, and lead to undesirable by-products, making purification essential.
  • Handling HF By-product: The NaF scrubbing method produces HF, a highly toxic and corrosive gas [1] [4]. A secondary scrubbing system (e.g., a CaCl2 bed) is necessary to trap HF before venting any exhaust gases [3].

References

separation and purification techniques for oxalyl fluoride

Author: Smolecule Technical Support Team. Date: February 2026

Oxalyl Fluoride: Core Properties

For researchers, understanding the fundamental properties of a compound is the first step in designing separation and purification protocols. The following table summarizes key data for this compound.

Property Value
Chemical Formula C₂F₂O₂ [1]
Molar Mass 94.017 g/mol [1]
Boiling Point 26.6 °C (79.9 °F; 299.8 K) [1]
Melting Point -3 °C (27 °F; 270 K) [1]
Common Synthesis Method Reaction of oxalyl chloride with sodium fluoride [2] [1]

Common Challenges & Troubleshooting

Based on the synthesis method and physical properties, here are potential issues and general guidance.

Issue Possible Cause Guidance
Low Product Yield Incomplete reaction or incorrect fluoride particle size. Ensure use of finely divided sodium fluoride (≤10μm) in an aprotic solvent at recommended temperatures (-10°C to 50°C) [2].
Product Purity Co-distillation of volatile impurities or unreacted starting materials. The primary purification technique is fractional distillation or precise low-temperature distillation, taking advantage of the compound's low boiling point [1].
Handling and Safety Incorrect storage leading to decomposition or safety hazards. No specific storage data found. Apply general best practices for volatile and reactive organofluorine compounds: use sealed systems, proper PPE, and work in a well-ventilated fume hood.

General Purification Workflow

The typical workflow for producing and isolating this compound involves synthesis, isolation, and purification, with distillation being the most critical step.

Start Reaction Mixture (this compound, solvent, salts) A Initial Isolation (Remove solids via filtration) Start->A Step 1 B Crude Distillation (Separate from high-boiling solvent) A->B Step 2 C Fractional Distillation (Purify from other volatiles) B->C Step 3 (Core Step) D Final Verification (NMR, IR, Boiling point) C->D Step 4 End Pure this compound D->End

Expert Recommendations for Researchers

  • Analytical Verification: Consult historical spectroscopic data for purity confirmation. The infrared and Raman spectra of this compound have been fully assigned [3], and its 13C NMR satellites have been analyzed [4].
  • Handling Highly Reactive Reagents: The synthesis of this compound involves handling oxalyl chloride, which is toxic and prone to releasing gas during reactions [5]. Always conduct a thorough hazard analysis before starting experiments.

References

managing exotherm in oxalyl fluoride reactions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Safety Overview

The table below summarizes the key physical properties of oxalyl fluoride, which are crucial for understanding and managing its reactivity [1] [2].

Property Value
Chemical Formula C₂F₂O₂ [1] [2]
Molecular Weight 94.017 g·mol⁻¹ [1] [2]
Melting Point -3 °C [1] [2]
Boiling Point 26.6 °C [1] [2]
Flash Point 21.9 °C [2]
Density 1.409 g·cm³ [2]
Major Hazards Toxic by inhalation; emits toxic fumes of F⁻ when heated to decomposition [2]

Troubleshooting Guide & FAQs

Q1: What are the primary causes of an exothermic runaway reaction when working with this compound?
  • Improper Temperature Control: The most common synthesis method involves reacting oxalyl chloride with sodium fluoride. This reaction must be maintained within a specific temperature range (-10°C to 50°C) [3]. Exceeding this range can accelerate the reaction, leading to a rapid temperature and pressure increase.
  • Water Contamination: The presence of water can lead to hydrolysis, which may be exothermic and produce hydrogen fluoride (HF), a highly corrosive and toxic gas.
  • Scale-up Issues: A reaction that is manageable on a small scale may produce excess heat more quickly than it can be removed when scaled up. This is a significant concern for industrial applications.
Q2: What are the immediate steps to take if a reaction becomes uncontrollably exothermic?
  • Do NOT intervene directly. Your primary priority is immediate evacuation of all personnel from the immediate area.
  • Activate emergency procedures. Alert others in the lab or facility and activate the fire alarm or emergency response system.
  • Isolate the area. Close fume hood sashes if it can be done safely from a distance to contain vapors.
  • Contact emergency services. Inform them of the chemicals involved, specifically this compound and potential HF release.
Q3: What specific engineering controls are required?
  • Primary Containment: Always use a certified fume hood with a minimum face velocity of 100 fpm (0.5 m/s) to prevent inhalation exposure and contain spills.
  • Secondary Containment: Perform all transfers and reactions within a secondary tray to contain any potential leaks or spills.
  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., silver shield), a lab coat, and chemical splash goggles. A face shield and respiratory protection may be necessary for larger quantities or high-risk operations.

Experimental Protocol for Safe Synthesis

The following diagram outlines a general workflow for the synthesis of this compound, emphasizing critical control points for temperature management.

Synthesis Protocol (Based on Patent Data) [3]:

  • Objective: To prepare this compound from oxalyl chloride and sodium fluoride while managing the exothermic reaction.
  • Reagents: Oxalyl chloride, finely powdered sodium fluoride (≤10 µm particle size), and a dry, aprotic solvent (e.g., sulfolane, acetonitrile).
  • Procedure:
    • Setup: Assemble the apparatus in a fume hood. Ensure all glassware is clean and dry.
    • Preparation: Charge the reactor with the powdered sodium fluoride and the dry solvent.
    • Cooling: Begin vigorous stirring and cool the mixture to between -10°C and 0°C using a cooling bath.
    • Addition: Slowly add oxalyl chloride to the cooled slurry, maintaining the temperature below 50°C. This addition should be controlled dropwise to manage the heat release.
    • Monitoring: Continuously monitor the internal temperature. If the temperature approaches 50°C, pause the addition and intensify cooling.
    • Completion: After addition is complete, allow the reaction to stir until it stabilizes at room temperature. The this compound (boiling point 26.6°C) can be collected by distillation.

Safety Data & Emergency Preparedness

This table lists the key hazard codes and recommended safety measures [2].

Hazard Aspect Details
Risk Codes R23/24/25 (Toxic by inhalation, in contact with skin, and if swallowed), R34 (Causes burns), R37 (Irritating to respiratory system) [2].
Decomposition When heated, it emits toxic fumes of fluorine compounds (F⁻) [2].
Safety Focus Use engineering controls (fume hood), avoid heat and moisture, and have specific neutralizing agents (e.g., for HF) available in the emergency response plan.

Information Gaps and Further Research

The search results revealed a scarcity of detailed, publicly available safety data sheets (SDS) or dedicated studies on the thermal hazards of this compound.

  • Consult Official SDS: It is critical to obtain and review the full Safety Data Sheet from a commercial supplier like Alfa-Aesar or Apollo Scientific before working with this compound [4].
  • Perform Calorimetry: For process development, conducting your own calorimetric studies (e.g., using a DSC or ARC) is highly recommended to directly measure the heat flow and potential for adiabatic runaway in your specific reaction setup.

References

oxalyl fluoride vs sulfur hexafluoride etching performance

Author: Smolecule Technical Support Team. Date: February 2026

Etching Gas Comparison at a Glance

Feature Sulfur Hexafluoride (SF₆) Oxalyl Fluoride
Primary Etching Use Isotropic silicon etching for microelectronics and MEMS [1] Dielectric etch application (investigated as a replacement gas) [2]
Etching Mechanism Plasma produces fluorine radicals that isotropically etch silicon [1] Information missing from search results
Key Advantage Well-established, high-performance process [1] Lower Global Warming Potential (investigated as an SF₆ alternative) [2]
Key Disadvantage Extremely high Global Warming Potential (GWP of 23,900-24,300) [3] Performance data and specific experimental results are limited in search results
Experimental Data Phenomenological models for low-bias plasma etching of silicon are available [1] Specific quantitative etching rates and performance metrics are missing from search results

Experimental Insights and Protocols

The search results provide more concrete experimental detail for SF₆, while information for this compound remains general.

  • For Sulfur Hexafluoride (SF₆): Research focuses on phenomenological modeling of low-bias plasma etching processes. These models are crucial for predicting and simulating etch topography in the manufacturing of microelectromechanical systems (MEMS) and optical devices. The methodology involves creating and validating models that describe the behavior of SF₆ plasma during the isotropic etching of silicon [1].
  • For this compound: It has been studied for use in etching, specifically as a potential replacement for compounds with a high global warming potential. One study evaluated its performance for a dielectric etch application using an inductively coupled plasma (ICP) etch tool [2]. This indicates it is a subject of research for environmentally conscious manufacturing, but specific performance results and protocols are not detailed in the search results.

Your Research Pathway

The current information landscape is asymmetrical, with SF₆ being a well-documented industrial staple and this compound appearing as a promising but less-documented alternative. The following diagram outlines a logical pathway for your comparison efforts based on the available data.

Start Start: Compare Etching Gases SF6 SF₆: Established Performance Start->SF6 Oxalyl This compound: Eco-Alternative Start->Oxalyl DataGap Data Gap: Direct comparison metrics not found in search results SF6->DataGap Oxalyl->DataGap PathA Path A: Deepen SF₆ Analysis Leverage existing models [1] DataGap->PathA PathB Path B: Investigate this compound Find specific performance data [2] DataGap->PathB Conclusion Synthesize Findings PathA->Conclusion PathB->Conclusion

References

efficiency comparison of different oxalyl fluoride synthesis methods

Author: Smolecule Technical Support Team. Date: February 2026

Efficiency Comparison of Synthesis Methods

The table below summarizes the key methods for synthesizing oxalyl fluoride based on the information found.

Synthesis Method Fluorine Source Reaction Conditions Reported Yield Key Advantages Key Disadvantages
Micro-Particle NaF [1] Sodium Fluoride (NaF), fine particles <10µm Aprotic solvent, -10°C to 50°C >90% High yield; avoids hazardous HF [1] Requires finely powdered, high-surface-area NaF [1]
Traditional NaF Route [2] Sodium Fluoride (NaF) Sulfolane solvent, 60°C to 130°C ~60% Well-documented procedure [2] Lower yield; higher temperature required [2]
Hydrogen Fluoride (HF) Route [1] Anhydrous Hydrogen Fluoride (HF) Various conditions (e.g., with melamine, in acetonitrile, or gas phase) 69% - 90% [1] Potentially high yields Involves highly toxic and corrosive HF; requires special equipment and handling; product separation can be complex [1]

Detailed Experimental Protocols

Here is a deeper dive into the experimental details for the key methods.

Method 1: Synthesis Using Micro-Particle Sodium Fluoride

This method is highlighted in a patent for its high yield and improved reaction kinetics [1].

  • Key Reagents: Oxalyl chloride, sodium fluoride (NaF) with particle size of 10µm or less, and an aprotic organic solvent [1].
  • Procedure:
    • Finely powdered NaF is dispersed in the aprotic solvent.
    • Oxalyl chloride is added to the reaction mixture.
    • The reaction is carried out with stirring at a temperature between -10°C and 50°C.
    • The this compound product, which is a volatile liquid with a boiling point of 26.6°C, is collected [2] [1].
  • Mechanism Insight: The use of micro-particles dramatically increases the surface area of the solid NaF, which is crucial for the reaction rate and achieving a high yield. The mild temperature conditions also help minimize side reactions [1].
Method 2: Synthesis Using Hydrogen Fluoride

This route uses hazardous anhydrous HF and has several variants [1].

  • Key Reagents: Oxalyl chloride and anhydrous Hydrogen Fluoride (HF).
  • Procedure Variants:
    • Liquid Phase with Additive: Reacting oxalyl chloride with HF in the presence of melamine in acetonitrile solvent.
    • Intense Stirring: Reacting the two with stirring that exceeds the "reaction activity limit stirring".
    • Gas Phase Reaction: Contacting oxalyl chloride and HF in the vapor phase.
  • Challenges: HF is a toxic gas that requires extreme caution and specialized equipment. Furthermore, the boiling points of HF (19.5°C) and this compound (26.6°C) are very close, making separation by distillation difficult and risking HF contamination in the final product. The by-product, hydrogen chloride (HCl), also requires neutralization [2] [1].

Synthesis Workflow Diagram

The following diagram illustrates the general decision-making workflow and the two main synthesis paths for this compound, based on the protocols described above.

oxalyl_fluoride_synthesis This compound Synthesis Workflow Start Start: Select Synthesis Path Decision Fluorine Source Selection? Start->Decision PathA Path A: Metal Fluoride Route Decision->PathA Solid Salt (e.g., NaF) PathB Path B: HF Route Decision->PathB Hydrogen Fluoride Sub_A1 Use Fine-Particle NaF (< 10µm) PathA->Sub_A1 Sub_A2 Use Coarse NaF PathA->Sub_A2 Sub_B1 Use Anhydrous HF PathB->Sub_B1 Sub_B2 Use Aqueous HF PathB->Sub_B2 Outcome_A High Yield (>90%) Mild Conditions Sub_A1->Outcome_A Outcome_B Medium Yield (~60%) Harsh Conditions Sub_A2->Outcome_B Outcome_C High Yield Possible (69-90%) Extreme Hazard Sub_B1->Outcome_C Outcome_D Low Yield Expected Not Recommended Sub_B2->Outcome_D

Emerging Green Chemistry Context

While not a direct synthesis method for this compound, recent research aims to revolutionize the production of fluorinating agents, which is a relevant consideration for industrial chemists.

  • Novel Fluoride Source from Fluorspar: Researchers at Oxford University developed a method to extract fluorine directly from the mineral fluorspar (CaF₂) in water under mild conditions, using oxalic acid and a fluorophilic Lewis acid [3]. This technology generates reagents like tetrafluoroboric acid (HBF₄) and hexafluorosilicic acid, which can be converted to common fluorinating agents like KF [3].
  • Significance: This approach could enable the production of key fluorinating reagents without relying on the hazardous and energy-intensive HF supply chain, representing a potential paradigm shift in the upstream production of materials for organofluorine synthesis [3].

References

oxalyl fluoride vs oxalyl chloride reactivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties at a Glance

The core difference between these compounds lies in the halogen atom (Cl vs. F), which significantly influences their physical properties and handling.

Property Oxalyl Chloride Oxalyl Fluoride
Chemical Formula C₂O₂Cl₂ [1] C₂F₂O₂ [2]
Molar Mass (g·mol⁻¹) 126.92 [1] 94.02 [2]
Physical State Colorless liquid [1] Colorless liquid [2]
Melting Point -16 °C [1] -3 °C [2]
Boiling Point 63-64 °C [1] 26.6 °C [2]
Odor Pungent, phosgene-like [1] Information Missing
Key Structural Feature Can exist as equilibrium of anti (ϕ=180°) and gauche (ϕ≈60°) conformers [3] Exists as an equilibrium between anti and syn periplanar forms [3]

Practical Implication: this compound's lower boiling point indicates higher volatility, requiring more careful handling and specialized equipment for low-temperature reactions.

Reactivity and Applications Comparison

Both compounds are diacyl halides and share similar reaction pathways, but their differing halogen atoms lead to variations in reactivity and preferred applications.

Application Oxalyl Chloride This compound
Acyl Halide Formation Excellent reagent for converting carboxylic acids to acyl chlorides [1]. Information Missing
Oxidation of Alcohols Key reagent in Swern oxidation (converts alcohols to aldehydes/ketones) [1]. Information Missing
Friedel-Crafts Acylation Reacts with arenes to give acyl chlorides [1]. Information Missing
Ester & Amide Formation Reacts with alcohols/phenols to form diesters [1]; reacts with amines to form oxalamides [1]. Information Missing

| Specialty & Industrial Use | - Pharmaceuticals: Largest application (50-60% of global use); synthesis of antibiotics (e.g., cefuroxime) [4].

  • Agrochemicals: Key intermediate for sulfonylurea herbicides [4]. | - Electronics Industry: Investigated as an etching gas for semiconductors to replace compounds with high global warming potential [2].
  • Fluorochemistry: Serves as a starting material for synthesizing perfluoroalkyl vinyl ethers [5]. |

Key Reactivity Insight: The carbon-chlorine bond in oxalyl chloride is generally more reactive toward nucleophiles than the carbon-fluorine bond in this compound. This often makes oxalyl chloride a more aggressive and faster-reacting reagent, while this compound may offer better selectivity in certain transformations.

Experimental Protocols

Here are detailed methodologies for key reactions involving each reagent.

Synthesis of Acyl Chlorides using Oxalyl Chloride

This is a primary use of oxalyl chloride, valued because its byproducts are gases, simplifying purification [1].

  • Typical Protocol:
    • Dissolve the carboxylic acid (1 equiv.) in an inert, anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
    • Add a catalytic amount (a few drops) of N,N-Dimethylformamide (DMF). A vigorous gas evolution and formation of the Vilsmeier-Haack-type intermediate (chloromethylene(dimethyl)ammonium ion) is typically observed.
    • Slowly add oxalyl chloride (1.1 - 1.5 equiv.) to the stirred solution at room temperature or 0°C.
    • Stir the reaction mixture until gas evolution ceases (typically 1-2 hours).
    • Remove the volatile solvents and byproducts in vacuo to obtain the crude acid chloride, which is often pure enough for subsequent reactions.
  • Safety Note: This reaction must be performed in a well-ventilated fume hood due to the toxic gases (CO, CO₂, HCl) produced [1]. The byproduct dimethylcarbamoyl chloride is a potent carcinogen [1].
Synthesis of this compound from Oxalyl Chloride

A common laboratory synthesis of this compound involves a halogen exchange (halex) reaction.

  • Protocol from Patents:
    • Disperse finely powdered (<10μm) sodium fluoride (NaF) or potassium fluoride (KF) in an aprotic solvent like sulfolane or acetonitrile [5].
    • Add oxalyl chloride to the suspension. The reaction can be carried out at moderate temperatures (-10°C to 50°C).
    • Distill the volatile This compound from the reaction mixture as it forms. This method can achieve yields over 90% [5].
  • Alternative Method: A vapor-phase reaction between oxalyl chloride and anhydrous hydrogen fluoride (HF) can also be used but involves handling highly toxic gaseous HF [6].

Safety and Handling

Both compounds require extreme caution, but their hazards differ slightly due to their byproducts.

Aspect Oxalyl Chloride This compound
Primary Hazards Toxic, corrosive, lachrymator (tear-inducing). Decomposes in water to release HCl, CO, and CO₂ [1]. Information Missing (assume highly toxic and corrosive).
Byproduct Concern Decomposition releases carbon monoxide (CO), a highly toxic gas [1]. Likely produces hydrogen fluoride (HF) upon hydrolysis, a highly corrosive and toxic acid.
Industrial Incident A 2000 aircraft incident involved illegal shipment and leakage, causing severe damage [1]. Information Missing

Pathways and Workflows

The following diagram illustrates the primary reaction pathways and relationships discussed in this guide.

G OxChl Oxalyl Chloride (C₂O₂Cl₂) App1 Pharmaceutical Intermediates OxChl->App1 App2 Agrochemical Synthesis OxChl->App2 React1 Acyl Chloride Formation OxChl->React1 React2 Swern Oxidation OxChl->React2 React3 Ester/Amide Formation OxChl->React3 Synth Synthesis via Halogen Exchange OxChl->Synth with NaF OxFlu This compound (C₂F₂O₂) App3 Semiconductor Etching OxFlu->App3 App4 Fluorinated Compound Synthesis OxFlu->App4 Synth->OxFlu

Key Differentiators for Professionals

  • Choose Oxalyl Chloride when: You need a highly reactive and versatile reagent for classic organic transformations like acyl chloride formation or Swern oxidation, especially in pharmaceutical intermediate synthesis. Its well-established protocols and powerful reactivity are major advantages.
  • Consider this compound when: Working on specialized applications in the electronics industry (etching) or synthesizing specific fluorinated compounds (e.g., hydrofluoroethers). Its lower boiling point and different reactivity profile can be beneficial for selective reactions or processes requiring volatile reagents.

References

comparative toxicity assessment of fluoride etching agents

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity of Fluoride Agents

The following table summarizes key findings from a 2025 in vitro study that evaluated the biocompatibility of five fluoride agents using L929 mouse fibroblasts and human gingival fibroblasts (HGFs) [1].

Fluoride Agent Cytotoxicity (by cell line) Apoptotic Induction Genotoxic Potential Key Findings and Mechanisms
Silver Diamine Fluoride (SDF) 38% Low cytotoxicity in both cell lines [1] Not significant [1] Lowest [1] Favorable safety profile; minimal cellular damage [1].
Sodium Fluoride (NaF) Gel 2% Lowest in L929; moderate in HGF [1] Significant in L929; not notable in HGF [1] Moderate [1] Cell line-dependent effects on apoptosis [1].
Acidulated Phosphate Fluoride (APF) Gel 1.23% Moderate in L929; lowest in HGF [1] Significant in L929; not notable in HGF [1] Moderate [1] Cell line-dependent effects on apoptosis [1].
Sodium Fluoride (NaF) Varnish 5% Moderate to high [1] Consistently induced in both cell lines [1] Moderate [1] Reliably triggered cell death across different cell types [1].
Titanium Tetrafluoride (TiF₄) 1% High [1] Consistently induced in both cell lines [1] Significant (Highest) [1] Most detrimental; high cytotoxicity and genotoxicity [1].

The study concluded that all tested agents induce apoptosis primarily through the mitochondrial pathway, as indicated by a Bax/Bcl-2 ratio greater than 1, meaning pro-apoptotic signals outweighed anti-apoptotic ones [1].

Detailed Experimental Protocols

The comparative data was generated using a series of standardized in vitro tests. Below are the detailed methodologies for the key experiments cited [1].

Cell Culture and Treatment
  • Cell Lines: The study used two types: L929 murine fibroblast cell line and primary Human Gingival Fibroblasts (HGFs) isolated from healthy donors [1].
  • Culture Conditions: Cells were cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C with 5% CO₂ [1].
  • Agent Preparation: Fluoride agents were diluted in sterile phosphate-buffered saline (PBS) to final concentrations of 0.1, 0.5, 1, and 2 mM. All solutions were filtered and protected from light before use [1].
Key Assays and Procedures
  • Cytotoxicity Assay: A real-time cell analysis (xCELLigence RTCA DP system) monitored cell viability and impedance every 15 minutes for up to 72 hours post-treatment. The IC₅₀ (half-maximal inhibitory concentration) was calculated from the data [1].
  • Apoptosis Assays: Two methods were used:
    • Annexin V/Propidium Iodide (PI) Assay: This flow cytometry-based method distinguishes early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) cells.
    • TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-end of broken DNA strands.
  • Genotoxicity Assessment: The micronucleus test was employed to detect chromosomal damage. The formation of micronuclei in cells post-treatment indicates genotoxic effects.
  • Gene Expression Analysis: Real-time PCR (Polymerase Chain Reaction) was used to quantify the mRNA expression levels of the pro-apoptotic gene BAX and the anti-apoptotic gene BCL-2. The ratio of BAX to BCL-2 indicates the propensity for mitochondrial apoptosis.

Apoptotic Signaling Pathway

The experimental data suggests that the fluoride agents induce cell death through the intrinsic (mitochondrial) apoptotic pathway. The following diagram illustrates this key mechanism.

fluoride_apoptosis_pathway Fluoride-Induced Mitochondrial Apoptosis Fluoride_Agent Fluoride_Agent Cellular_Stress Cellular_Stress Fluoride_Agent->Cellular_Stress Bax_Bcl2_Ratio BAX/BCL-2 Ratio >1 Cellular_Stress->Bax_Bcl2_Ratio Mitochondrial_Permeability Increased Mitochondrial Membrane Permeability Bax_Bcl2_Ratio->Mitochondrial_Permeability Cytochrome_C_Release Cytochrome c Release Mitochondrial_Permeability->Cytochrome_C_Release Caspase_Activation Caspase Cascade Activation Cytochrome_C_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Interpretation and Clinical Relevance

For researchers and drug development professionals, this data highlights critical trade-offs between efficacy and safety:

  • SDF emerges as a promising agent with high efficacy and superior biocompatibility, showing minimal cytotoxicity and genotoxicity [1]. This makes it a strong candidate for clinical applications, especially in pediatric dentistry or for patients with heightened sensitivity.
  • TiF₄, while effective in forming protective coatings on enamel as noted in other studies [2], demonstrated the highest toxicity profile in these biocompatibility tests. Its use might require careful risk-benefit analysis [1].
  • The cell-line-dependent results for NaF Gel and APF Gel underscore the importance of selecting relevant cell models for toxicological studies. HGFs, being human oral cells, may provide more clinically translatable data for dental applications [1].

References

side-by-side evaluation of oxalyl fluoride synthesis catalysts

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Comparison for Oxalyl Fluoride Synthesis

The table below summarizes the key performance metrics of different catalytic methods for synthesizing this compound from oxalyl chloride.

Catalyst System Reaction Conditions Reported Yield Key Advantages Key Disadvantages
Sodium Fluoride (NaF) - Standard [1] Sulfolane solvent, 60-130°C [1] ~60% [1] Uses a cheap, low-hygroscopic fluoride source [2]. High temperature required; moderate yield [1] [2].
Sodium Fluoride (NaF) - Improved [2] Aprotic solvent, -10 to 50°C, ≤10μm particle size [2] >90% [2] High yield; milder reaction temperatures; same cheap fluoride source [2]. Requires finely powdered, specific particle size NaF [2].
Hydrogen Fluoride (HF) [2] Various conditions (e.g., with melamine) [2] 69-90% [2] Can achieve high yields. HF is toxic, gaseous at room temperature, hard to handle, and can contaminate the product, requiring careful purification [2].
Palladium (Pd) - Reversible Acyl Transfer [3] Not fully specified for this compound; uses benzoyl fluoride and benzoic anhydride [3] Efficient generation of >10 acyl fluorides (concept demonstrated) [3] High selectivity; demonstrates a novel, reversible C–F bond formation/cleavage mechanism [3]. Uses an expensive, rare metal; method is newer and less established for this compound [3].

Detailed Experimental Protocols

Here is a deeper dive into the methodologies for the two most distinct approaches.

High-Yield Synthesis with Sodium Fluoride Microparticles [2]

This improved NaF method was developed to address the low yield and high temperature of the traditional process.

  • Catalyst/Reagent Preparation: Use finely powdered alkali metal fluoride (preferably sodium fluoride) with a particle size of 10μm or less [2].
  • Reaction Setup:
    • Disperse the micronized sodium fluoride in a non-protonic (aprotic) solvent.
    • Add oxalyl chloride to this mixture.
  • Reaction Execution:
    • Maintain the reaction mixture at a temperature between -10°C and 50°C.
    • Stir the mixture to allow the reaction to proceed.
  • Workup & Isolation:
    • After the reaction is complete, isolate the this compound product, achieving a yield typically over 90% [2].
Novel Palladium-Catalyzed Acyl Exchange [3]

This method demonstrates a modern, reversible approach to forming acyl fluorides, using a simple acyl fluoride to generate more complex ones.

  • Catalyst/Reagent Preparation:
    • Use a palladium/phosphine catalyst system.
    • Use commercially available benzoyl fluoride as the fluoride source.
    • Use benzoic anhydride (or other acid anhydrides) as the acyl group donor.
  • Reaction Setup:
    • Combine benzoyl fluoride, benzoic anhydride, and the palladium catalyst.
  • Reaction Execution:
    • The reaction proceeds via a key reversible cleavage and reformation of the acyl C–F bond at the palladium center [3].
  • Workup & Isolation:
    • The process allows for the generation of a variety of more complex acyl fluorides from the simple starting materials. This method highlights acyl fluoride's potential as a versatile fluorination reagent in catalysis [3].

Synthesis Workflow Visualization

The following diagram illustrates the logical decision process for selecting a synthesis method, based on the compared data.

CatalystSelection Start Start: Objective to Synthesize This compound CostPriority Primary Goal: Cost-Effective Production? Start->CostPriority HFConsider Can Toxic/Gaseous HF be Safely Handled? CostPriority->HFConsider No RouteNaFImproved Route: Improved Micronized NaF (Aprotic solvent, -10-50°C) CostPriority->RouteNaFImproved Yes NovelRoute Goal: Explore Novel Catalytic & Reversible Methods? HFConsider->NovelRoute No RouteHF Route: Hydrogen Fluoride (HF) (Various conditions) HFConsider->RouteHF Yes RouteNaFStandard Route: Standard NaF (Sulfolane, 60-130°C) NovelRoute->RouteNaFStandard No RoutePd Route: Palladium Catalysis (Acyl Exchange Reaction) NovelRoute->RoutePd Yes YieldNaFStandard Yield: ~60% RouteNaFStandard->YieldNaFStandard YieldNaFImproved Yield: >90% RouteNaFImproved->YieldNaFImproved YieldHF Yield: 69-90% RouteHF->YieldHF YieldPd Efficient for various acyl fluorides RoutePd->YieldPd

Interpretation and Recommendations

The data shows a clear trade-off between cost, technical requirements, and performance.

  • For industrial-scale or cost-driven applications where high yield is critical, the Improved NaF method is likely the superior choice, provided the specialized micronized fluoride is available [2].
  • The standard NaF and HF methods present significant drawbacks in yield or safety, making them less attractive despite the low cost of reagents [1] [2].
  • The Palladium-catalyzed route represents the cutting edge. It is most valuable for fundamental research or for synthesizing a library of complex acyl fluorides in a controlled setting, rather than for the dedicated, large-scale production of this compound itself [3].

References

comparative analysis of oxalyl halides properties

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Properties of Oxalyl Halides

The table below summarizes the key physical and thermodynamic properties of oxalyl chloride and oxalyl fluoride for direct comparison.

Property Oxalyl Chloride (C₂Cl₂O₂) [1] [2] [3] This compound (C₂F₂O₂) [4]
Molecular Weight (g/mol) 126.92 94.02
Appearance Colorless liquid Information missing
Odor Pungent, phosgene-like Information missing
Melting Point -16 °C -12.42 °C (Triple Point)
Boiling Point 63-64 °C 26.55 °C
Density 1.4785 g/mL Information missing
ΔfH° (gas) -335.80 ± 6.30 kJ/mol Information missing
ΔfH° (liquid) -367.60 ± 4.70 kJ/mol Information missing
ΔvapH° 32.00 ± 4.00 kJ/mol 28.255 kJ/mol (at 270.13 K)
ΔfusH° 12.53 kJ/mol (calculated) 13.407 kJ/mol (at 260.73 K)
IE (Ionization Energy) 10.91 - 11.33 eV 12.20 ± 0.02 eV

Chemical Reactivity & Key Applications

Oxalyl chloride and fluoride share a common core structure but exhibit different chemical behaviors.

Aspect Oxalyl Chloride [1] [3] This compound
Hydrolysis Reacts with water to form HCl, CO, and CO₂ [1] [3]. Information missing; likely reacts to form HF.
Reaction with Alcohols Forms esters [1] [3]. Information missing.

| Primary Applications | 1. Synthesis of acyl chlorides from carboxylic acids [1]. 2. Swern oxidation of alcohols to aldehydes/ketones [1]. 3. Friedel-Crafts acylation to attach carboxylic acid groups to arenes [1]. 4. Preparation of oxalate esters (e.g., for glow sticks) [1] [3]. | Information missing from search results. |

Experimental Protocol for Acyl Chloride Synthesis

The following methodology details a standard laboratory procedure using oxalyl chloride, which is prized for generating volatile by-products and simplifying purification [1].

1. Reaction Setup

  • A dry round-bottom flask is equipped with a stir bar and placed under an inert atmosphere (e.g., nitrogen or argon).
  • The carboxylic acid (1.0 equivalent) is dissolved in an anhydrous solvent like dichloromethane or benzene.
  • A catalytic amount (e.g., 0.1 equivalents) of N,N-Dimethylformamide (DMF) is added [1].

2. Reaction Execution

  • Oxalyl chloride (1.1 equivalents) is added dropwise via an addition funnel at 0°C. The reaction can be exothermic [5].
  • After addition, the reaction mixture is warmed to room temperature and stirred until gas evolution ceases (typically 1-2 hours) [1].
  • The reaction progress can be monitored by thin-layer chromatography (TLC) or IR spectroscopy (disappearance of the O-H and C=O stretches of the acid).

3. Work-up and Isolation

  • The volatile by-products (CO, CO₂, HCl) are removed under reduced pressure along with the excess solvent [1].
  • The resulting crude acyl chloride is often pure enough for further reactions. If necessary, it can be distilled for higher purity.

Safety Notes: The reaction must be conducted in a well-ventilated fume hood due to the toxicity and lachrymatory nature of oxalyl chloride and the by-product carbon monoxide [1] [3]. DMF is a known teratogen and should be handled with care.

Pathways for Oxalate Metabolism in Plants

While not directly related to oxalyl halides, research into oxalate metabolism is relevant to drug development for conditions like kidney stones. The following diagram illustrates a key degradation pathway.

G Oxalate Oxalate Oxalyl_CoA Oxalyl_CoA Oxalate->Oxalyl_CoA AA3 Formyl_CoA Formyl_CoA Oxalyl_CoA->Formyl_CoA OXDE Formate Formate Formyl_CoA->Formate FXH CO2 CO2 Formyl_CoA->CO2 FXDE AAE3 AAE3 OXDE OXDE FXH FXH

Diagram: Oxalate Degradation via CoA Pathway. This pathway, identified in plants like Medicago truncatula, involves key enzymes (AAE3, OXDE) that break down oxalate, playing a role in defense and regulating crystal accumulation [6].

Key Insights for Professionals

  • Chloride vs. Fluoride Reactivity: Oxalyl chloride's well-documented reactivity makes it a versatile tool for synthesizing acid chlorides and facilitating oxidations. The strong carbon-fluorine bond in this compound likely makes it less reactive toward nucleophiles compared to the chloride.
  • Data Availability: The search results indicate a significant lack of public data on this compound's chemical behavior and applications, and even less information on bromide or iodide analogues. This gap may be an area for further investigation.
  • Metabolic Pathways: Understanding endogenous oxalate pathways is crucial for health-related research. The AAE3 enzyme, for instance, is a potential target for modulating oxalate levels in humans [6] [7].

References

performance validation of oxalyl fluoride in dielectric etch applications

Author: Smolecule Technical Support Team. Date: February 2026

A Closer Look at an Alternative Low-GWP Etchant

While data on oxalyl fluoride is limited, a 2022 study provides a detailed performance analysis of Hexafluoroisopropanol (HFIP), which is also being investigated as an environmentally favorable alternative to high-GWP Perfluorocarbons (PFCs) like C₄F₈ [1].

The experimental protocol and key findings from this study are summarized below.

1. Experimental Protocol for SiO₂ Etching Evaluation [1]

  • Apparatus: Inductively Coupled Plasma (ICP) etch tool.
  • Method: SiO₂ etching was conducted in HFIP/Ar and C₄F₈/Ar plasmas for comparison.
  • Key Parameters:
    • Pressure: 10 mTorr.
    • Source Power: 250 W.
    • Bias Voltage: Varied from -400 V to -1200 V.
    • Gas Flow: HFIP or C₄F₈ at 10 sccm, with Ar at 20 sccm.
  • Sample Types:
    • Blanket sample: p-type Si substrate with a 500 nm thick SiO₂ film, used to measure etch rates.
    • Patterned sample: Si substrate with a 2400 nm thick SiO₂ layer and a 200 nm diameter hole pattern, used for etch profile analysis.
  • Characterization Techniques:
    • Etch rates: Measured with a thickness meter.
    • Fluorocarbon film thickness: Analyzed via X-ray Photoelectron Spectroscopy (XPS).
    • Plasma analysis: Conducted using Optical Emission Spectroscopy (OES).
    • Etch profiles: Obtained using Field-Emission Scanning Electron Microscopy (FE-SEM).

2. Key Comparative Findings: HFIP/Ar vs. C₄F₈/Ar Plasma [1] The table below summarizes the quantitative results and observed performance.

Evaluation Metric HFIP/Ar Plasma C₄F₈/Ar Plasma Explanation / Implication
SiO₂ Etch Rate Higher Lower HFIP's oxygen content generates oxygen radicals, thinning the protective fluorocarbon film and making SiO₂ more vulnerable to etching.
Fluorocarbon Film Thinner Thicker Confirms the role of oxygen radicals in consuming the fluorocarbon film, leading to less etch resistance.
Bias Voltage Dependence Moderate Stronger C₄F₈ dissociates more readily, making its etch rate more sensitive to ion bombardment energy.
Anisotropy (Etch Profile) Achieved (Anisotropic) Achieved (Anisotropic) Both achieved anisotropic profiles in 200 nm diameter contact holes with an aspect ratio of 12.
Global Warming Potential (GWP) ~190 [1] 10,200 [1] HFIP presents a significantly lower environmental impact compared to standard PFCs.

This workflow illustrates the experimental methodology used to evaluate the alternative etchant HFIP, which you can use as a reference for designing this compound experiments.

Market Context and Industry Trends

The broader industry context from the search results explains the drive behind researching chemicals like this compound and HFIP:

  • Pushing for Miniaturization: The demand for smaller, more powerful electronics requires advanced etching to create high-aspect-ratio structures [2] [3] [4]. This is a key driver for developing new etchants.
  • The Shift to Dry Etching: The market is dominated by dry etching systems (like plasma etching) due to their ability to achieve high-resolution, anisotropic profiles essential for advanced logic and memory chips [2] [3].
  • Environmental Regulations: Stringent environmental rules are pushing the industry to find alternatives to high-GWP PFCs, making research into compounds like this compound and HFIP increasingly critical [1] [4].

Suggestions for Further Research

The lack of direct data on this compound indicates it may still be in early research stages. To deepen your investigation, I suggest:

  • Explore Specialized Databases: Search for the specific 2001 Journal of The Electrochemical Society paper by Karecki et al. mentioned in the search results [5] via academic platforms like IEEE Xplore or ScienceDirect.
  • Refine Your Search Terms: Use more specific queries such as "this compound plasma etch selectivity SiO₂" or "this compound GWP etch rate" in patent databases and scientific literature search engines.
  • Broaden the Scope: Consider including other established low-GWP alternatives like HFIP and hydrofluoroethers in your comparison guide, for which more public data is available.

References

×

XLogP3

0.7

Other CAS

359-40-0

Wikipedia

Oxalyl fluoride

General Manufacturing Information

Ethanedioyl difluoride: ACTIVE

Dates

Last modified: 08-15-2023

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